Technical Documentation Center

PTP1B-IN-18K Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PTP1B-IN-18K

Core Science & Biosynthesis

Foundational

Allosteric Inhibition of PTP1B by PTP1B-IN-18K: A Technical Guide for Drug Discovery Professionals

Abstract Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3][4] However, the development of active-site inhibitors has been hampered by challenges in achieving selectivity against other highly homologous protein tyrosine phosphatases.[5][6] Allosteric inhibition presents a promising alternative strategy to overcome these hurdles. This guide provides an in-depth technical overview of the allosteric inhibition of PTP1B, with a specific focus on the potent and selective inhibitor, PTP1B-IN-18K. We will delve into the molecular mechanisms, experimental validation protocols, and the therapeutic potential of this approach for researchers, scientists, and drug development professionals.

PTP1B: A Key Regulator in Metabolic Signaling

PTP1B, encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[7][8] It plays a pivotal role in attenuating signaling cascades by dephosphorylating key phosphotyrosine residues on various cellular proteins.

Negative Regulation of Insulin Signaling

The insulin signaling pathway is fundamental to glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to glucose uptake and utilization. PTP1B acts as a key negative regulator by directly dephosphorylating the activated insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[1][8] This dephosphorylation dampens the downstream signaling, leading to decreased insulin sensitivity.[9] Studies in PTP1B knockout mice have demonstrated enhanced insulin sensitivity and resistance to high-fat diet-induced obesity, validating PTP1B as a significant therapeutic target.[6][10]

Attenuation of Leptin Signaling

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by suppressing appetite and increasing energy expenditure. Leptin signaling is initiated by the phosphorylation of Janus kinase 2 (JAK2). PTP1B negatively modulates this pathway by dephosphorylating JAK2, thereby contributing to leptin resistance, a condition often associated with obesity.[2][4]

cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B_Insulin PTP1B pIR->PTP1B_Insulin Dephosphorylates pIRS1 p-IRS-1 (Active) IRS1->pIRS1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT Activates pIRS1->PTP1B_Insulin Dephosphorylates GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates PTP1B_Leptin PTP1B pJAK2->PTP1B_Leptin Dephosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene_Transcription Gene Transcription (Satiety) pSTAT3->Gene_Transcription

Figure 1: Simplified signaling pathways showing the negative regulatory role of PTP1B in insulin and leptin signaling.

The Rationale for Allosteric Inhibition of PTP1B

Targeting the active site of PTP1B with competitive inhibitors has proven challenging. The catalytic site is highly conserved among protein tyrosine phosphatases, particularly T-cell PTP (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.[5][6] This homology makes achieving inhibitor selectivity difficult, leading to potential off-target effects.

Allosteric inhibition offers a compelling solution to this challenge. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[5] These allosteric sites are generally less conserved than active sites, providing a basis for developing highly selective inhibitors.[5][6]

PTP1B-IN-18K: A Potent and Selective Allosteric Inhibitor

PTP1B-IN-18K, also referred to as compound 18K in the scientific literature, is a novel benzoylsulfonamide derivative identified as a potent and selective allosteric inhibitor of PTP1B.[11]

Mechanism of Allosteric Inhibition

Computational docking studies and molecular dynamics simulations suggest that PTP1B-IN-18K binds to an allosteric pocket located approximately 20 Å from the catalytic site.[12][13][14] This binding event is thought to stabilize the "open," inactive conformation of the WPD loop, a critical mobile element that closes over the active site during catalysis.[5][15] By preventing the closure of the WPD loop, PTP1B-IN-18K allosterically inhibits the enzymatic activity of PTP1B.[5][15]

The proposed allosteric site is formed by residues from helices α3, α6, and α7.[12] The selectivity of PTP1B-IN-18K for PTP1B over TCPTP is attributed to differences in the amino acid residues within this allosteric pocket. For instance, the replacement of Phe280 in PTP1B with Cys278 in TCPTP is predicted to disrupt key aromatic and van der Waals interactions with the inhibitor.[14]

cluster_0 PTP1B Catalytic Cycle cluster_1 Allosteric Inhibition by PTP1B-IN-18K PTP1B_Open PTP1B (Open/Inactive) WPD loop open PTP1B_Closed PTP1B (Closed/Active) WPD loop closed PTP1B_Open->PTP1B_Closed Substrate Binding PTP1B_Substrate PTP1B-Substrate Complex PTP1B_Closed->PTP1B_Substrate Substrate Phosphorylated Substrate Product Dephosphorylated Product Product->PTP1B_Open Product Release PTP1B_Substrate->Product Catalysis PTP1B_Open_Inhibitor PTP1B (Open/Inactive) Inhibitor PTP1B-IN-18K PTP1B_Open_Inhibitor->Inhibitor Binds to Allosteric Site PTP1B_Inhibited PTP1B-Inhibitor Complex (Stabilized Open Conformation) Inhibitor->PTP1B_Inhibited Inactive_PTP1B Inactive PTP1B PTP1B_Inhibited->Inactive_PTP1B Prevents WPD loop closure cluster_0 Biochemical & Biophysical Workflow Enzyme_Assay PTP1B Enzymatic Assay (pNPP Substrate) IC50 Determine IC50 Enzyme_Assay->IC50 Kinetics Michaelis-Menten Kinetics (Vary [Substrate]) Enzyme_Assay->Kinetics Inhibition_Type Determine Inhibition Type (Non-competitive) Kinetics->Inhibition_Type SPR Surface Plasmon Resonance (SPR) Binding_Kinetics Determine Binding Kinetics (ka, kd, KD) SPR->Binding_Kinetics

Figure 3: Experimental workflow for the biochemical and biophysical characterization of PTP1B inhibitors.

Cellular Assays

This assay assesses the ability of PTP1B-IN-18K to enhance insulin signaling in a cellular context by measuring the phosphorylation status of key signaling proteins. [16][17][18][19] Principle: Inhibition of PTP1B should lead to increased and sustained phosphorylation of the insulin receptor and its downstream targets upon insulin stimulation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 hepatocytes or differentiated L6 myotubes) to near confluence.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of PTP1B-IN-18K or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-IR, total IR, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the phosphorylation levels in inhibitor-treated cells to the vehicle-treated control.

This functional assay measures the direct downstream effect of enhanced insulin signaling. [8] Principle: Enhanced insulin signaling due to PTP1B inhibition will lead to increased translocation of GLUT4 transporters to the plasma membrane, resulting in higher glucose uptake. A fluorescently labeled glucose analog, such as 2-NBDG, is used to quantify glucose uptake.

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts and differentiate them into myotubes.

  • Treatment:

    • Serum-starve the differentiated myotubes.

    • Pre-treat with PTP1B-IN-18K or vehicle.

    • Stimulate with insulin.

  • Glucose Uptake Measurement:

    • Incubate the cells with 2-NBDG for 30-60 minutes.

    • Wash the cells to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration.

    • Calculate the fold-increase in glucose uptake compared to the unstimulated control.

Conclusion and Future Perspectives

The allosteric inhibition of PTP1B represents a highly promising therapeutic strategy for the treatment of type 2 diabetes and obesity. [20][21][22][23]PTP1B-IN-18K exemplifies a class of potent and selective allosteric inhibitors that can overcome the challenges associated with targeting the conserved active site of PTP1B. [11][14]The experimental protocols detailed in this guide provide a robust framework for the discovery and characterization of novel allosteric PTP1B inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development. The continued exploration of allosteric modulation of PTP1B holds significant potential for delivering novel and effective therapies for metabolic diseases. [24][25][26][27]

References

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases:
  • Recent advances in PTP1B signaling in metabolism and cancer. Portland Press.
  • PTP1b: A Promising and Challenging Target for Metabolic Disease. Science Alert.
  • The role of PTP1B in cardiometabolic disorders and endothelial dysfunction. Taylor & Francis Online.
  • Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery?
  • Protein tyrosine phosphatase 1B in metabolic diseases and drug development. PubMed.
  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosph
  • Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery?
  • Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease.
  • Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. PubMed.
  • PTPN1. Wikipedia.
  • Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosph
  • Protein phosphotyrosine phosphatase 1B: Structure, function, role in the development of metabolic disorders and their correction by the enzyme inhibitors.
  • Protein Tyrosine Phosphatase 1B (PTP1B)
  • Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. PNAS.
  • Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. Frontiers in Chemistry.
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.
  • Protein-tyrosine Phosphatase 1B (PTP1B) Deficiency Confers Resistance to Transforming Growth Factor-β (TGF-β)
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. PMC.
  • PTP1B Antibody (#5311) Datasheet With Images. Cell Signaling Technology.
  • Allosteric Inhibition of PTP1B Activity by Selective Modification of a Non-Active Site Cysteine Residue.
  • Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling. Science.
  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosph
  • In vitro enzymatic assays of protein tyrosine phosph
  • The mechanism of allosteric inhibition of protein tyrosine phosph
  • 1T48: Allosteric Inhibition of Protein Tyrosine Phosph
  • Chemical Structures of PTP1B Inhibitors.
  • Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B)
  • Discovery of Novel PTP1B Inhibitors by High-throughput Virtual Screening. PubMed.
  • PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. PubMed - NIH.
  • Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B Inactiv
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH.
  • The development of protein tyrosine phosphatase1B inhibitors defined by binding sites in crystalline complexes. PubMed.
  • Structural Models of 18K-PTP1B and 18K-TCPTP Complexes.
  • Surface plasmon resonance. University of Glasgow.
  • Regulation of PTP1B activation through disruption of redox-complex form
  • Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B.
  • An Introduction to Surface Plasmon Resonance. Technology Networks.
  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI.
  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology.
  • PTP1B Assay Kit, Colorimetric. Merck Millipore.
  • Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit. Elabscience.
  • Application Note: PTP1B-IN-22 Cellular Assay. BenchChem.
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols.
  • In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity. Journal of Molecular Graphics and Modelling.
  • Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. PMC.

Sources

Exploratory

PTP1B-IN-18K: Overcoming the Allosteric Frontier in Metabolic Disease Drug Discovery

Executive Summary: The Metabolic Crisis and the PTP1B Conundrum Metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM) and obesity, are driven by severe systemic resistance to insulin and leptin. Protein Tyrosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Metabolic Crisis and the PTP1B Conundrum

Metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM) and obesity, are driven by severe systemic resistance to insulin and leptin. Protein Tyrosine Phosphatase 1B (PTP1B) has long been recognized as a master negative regulator of these signaling cascades, making it a highly desirable therapeutic target [1].

However, the clinical development of PTP1B inhibitors has historically been a graveyard for drug discovery. The active catalytic pocket of PTP1B is highly conserved across the phosphatase family and possesses a strong positive charge. Consequently, early competitive inhibitors required highly polar, negatively charged moieties (like carboxylates or phosphonates) to bind effectively. This created a "polar trap," resulting in molecules with abysmal cell permeability, zero oral bioavailability, and fatal off-target toxicity against the closely related T-cell protein tyrosine phosphatase (TCPTP)[2].

PTP1B-IN-18K (Compound 18K) represents a paradigm shift. As a novel non-carboxylate benzoylsulfonamide-based inhibitor, it bypasses the catalytic pocket entirely. By targeting a distinct allosteric site, PTP1B-IN-18K achieves high selectivity, excellent cell permeability, and robust oral bioavailability, offering a viable path forward for metabolic therapeutics.

The Mechanistic Paradigm: Shifting from Catalytic to Allosteric Inhibition

To understand the efficacy of PTP1B-IN-18K, we must examine the causality behind its structural design. PTP1B-IN-18K binds to an allosteric pocket located approximately 20 Å away from the catalytic active site. Molecular dynamics (MD) simulations reveal that the compound adopts a unique U-shaped conformation, anchored tightly by hydrogen bonds and salt bridges surrounding its benzoylsulfonamide core [1].

Because the allosteric site is significantly less conserved than the catalytic site, PTP1B-IN-18K achieves extraordinary selectivity over TCPTP. Furthermore, the elimination of polar carboxylate groups drastically lowers the polar surface area, enabling the molecule to easily cross the hydrophobic lipid bilayer of the cell membrane to reach intracellular PTP1B.

Once bound, PTP1B-IN-18K prevents the closure of the WPD loop—a critical conformational change required for PTP1B's catalytic dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). This allosteric blockade sustains the phosphorylated (active) state of the receptors, thereby amplifying the PI3K/Akt signaling cascade and driving glucose uptake.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K / Akt Cascade IRS1->PI3K Glucose Glucose Uptake PI3K->Glucose PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates PTP1B->IRS1 Inhibitor PTP1B-IN-18K Inhibitor->PTP1B Allosteric Inhibition

Mechanism of PTP1B-IN-18K enhancing insulin signaling via allosteric PTP1B inhibition.

Pharmacokinetics and In Vivo Efficacy

For an inhibitor to transition from in vitro promise to in vivo reality, it must demonstrate a robust pharmacokinetic (PK) profile. PTP1B-IN-18K exhibits exceptional oral absorption across multiple mammalian species. In db/db mice—a standard model for severe obesity and T2DM—oral administration of PTP1B-IN-18K significantly reduced plasma glucose levels without inducing observable side effects or hypoglycemia [1].

Table 1: Pharmacokinetic & Efficacy Profile of PTP1B-IN-18K
ParameterValueBiological Significance
Target Binding PTP1B (Allosteric Site)High selectivity; avoids TCPTP cross-reactivity and toxicity.
IC₅₀ (In Vitro) 0.25 µMPotent non-competitive enzymatic inhibition.
Cₘₐₓ (Mice, 30 mg/kg p.o.) 45.5 µMExcellent oral bioavailability and systemic distribution.
Cₘₐₓ (Rats, 30 mg/kg p.o.) 53.6 µMConsistent cross-species gastrointestinal absorption.
In Vivo Efficacy (db/db Mice) Significant glucose reductionValidates systemic insulin sensitization at 30 mg/kg/d.
Toxicity Profile None observed (1 week p.o.)High safety margin due to the non-carboxylate scaffold.

Standardized Experimental Protocols for PTP1B-IN-18K Validation

As a Senior Application Scientist, I emphasize that experimental workflows must be designed as self-validating systems. The following protocols incorporate strict internal controls (such as kinetic counter-screens) to ensure that the data generated unequivocally proves the allosteric nature and systemic efficacy of the compound.

W S1 1. Prep Compound 18K S2 2. Selectivity PTP1B vs TCPTP S1->S2 S3 3. Kinetics Non-competitive S2->S3 S4 4. Cellular IR Phosphorylation S3->S4 S5 5. In Vivo db/db Mouse S4->S5

Step-by-step experimental workflow for validating PTP1B-IN-18K efficacy and allosteric mechanism.

Protocol 1: In Vitro Non-Competitive Kinetic Validation

Causality & Self-Validation: To definitively prove that PTP1B-IN-18K is an allosteric inhibitor, the assay must demonstrate non-competitive kinetics. Unlike competitive inhibitors that increase the Michaelis constant ( Km​ ) without affecting maximum velocity ( Vmax​ ), an allosteric inhibitor will decrease Vmax​ while leaving Km​ unchanged. By plotting reaction velocities on a Lineweaver-Burk plot, an intersection of lines on the x-axis mathematically proves that the inhibitor does not compete for the active site.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human PTP1B (amino acids 1-298, encompassing both the catalytic and allosteric domains) in assay buffer (50 mM HEPES, pH 7.4, 2 mM EDTA, 3 mM DTT).

  • Compound Titration: Prepare a serial dilution of PTP1B-IN-18K in DMSO to achieve final well concentrations of 0, 0.1, 0.3, 1.0, and 3.0 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Substrate Addition: Add the generic phosphatase substrate p-nitrophenyl phosphate (pNPP) at varying concentrations ranging from 0.5 mM to 10 mM.

  • Kinetic Measurement: Incubate the microplate at 37°C. Continuously measure the absorbance of the dephosphorylated product (p-nitrophenol) at 405 nm for 30 minutes using a kinetic microplate reader.

  • Data Synthesis: Calculate initial velocities ( V0​ ) and plot 1/V0​ versus 1/[S] . Confirm that the lines converge on the x-axis, validating the non-competitive allosteric mechanism.

Protocol 2: In Vivo Efficacy & Pharmacokinetic Validation in db/db Mice

Causality & Self-Validation: The db/db mouse model is leptin-receptor deficient, resulting in severe hyperphagia, obesity, and insulin resistance. This model perfectly isolates the insulin-sensitizing effects of PTP1B inhibition. Including a baseline pharmacokinetic (PK) bleed ensures that the observed physiological glucose reduction is directly correlated with the systemic presence of the drug, ruling out handling stress artifacts.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate 8-week-old male db/db mice to the housing facility for one week. Fast the mice for 6 hours prior to baseline blood glucose measurement via a minor tail vein prick.

  • Dosing Regimen: Administer PTP1B-IN-18K (30 mg/kg) or vehicle control (0.5% methylcellulose) via oral gavage (p.o.) once daily for 7 consecutive days.

  • Pharmacokinetic Sampling: On Day 1 and Day 7, collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, and 8 hours post-dose. Analyze plasma concentrations via LC-MS/MS to verify the Cmax​ reaches the therapeutic threshold (~45.5 µM).

  • Oral Glucose Tolerance Test (OGTT): On Day 8, following a 6-hour fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

  • Data Synthesis: Calculate the Area Under the Curve (AUC) for the OGTT. A statistically significant reduction in AUC compared to the vehicle group validates systemic insulin sensitization.

Conclusion

PTP1B-IN-18K represents a critical milestone in metabolic disease research. By strategically abandoning the highly polar catalytic pocket in favor of a less conserved allosteric site, researchers have successfully engineered a compound that bridges the gap between in vitro potency and in vivo bioavailability. For drug development professionals, the benzoylsulfonamide scaffold of 18K serves as a foundational blueprint for designing the next generation of safe, orally active insulin sensitizers.

References

  • Morishita, K., Shoji, Y., Tanaka, S., Fukui, M., Ito, Y., Kitao, T., Ozawa, S. I., Hirono, S., & Shirahase, H. (2017). "Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors with Non-competitive Actions." Chemical and Pharmaceutical Bulletin (Tokyo). URL:[Link]

  • Koren, S., & Fantus, I. G. (2007). "Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type 2 diabetes mellitus." Best Practice & Research Clinical Endocrinology & Metabolism. Cited via: "A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance" (2014). PMC (nih.gov). URL:[Link]

Foundational

Understanding the Role of PTP1B in Insulin Resistance: From Molecular Mechanism to Therapeutic Intervention

An In-Depth Technical Guide for Researchers Executive Summary Protein Tyrosine Phosphatase 1B (PTP1B) has emerged from a house-keeping enzyme to a pivotal negative regulator of metabolic signaling. Its strategic location...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged from a house-keeping enzyme to a pivotal negative regulator of metabolic signaling. Its strategic location on the endoplasmic reticulum membrane positions it to directly counteract the insulin and leptin signaling cascades, making it a central figure in the pathogenesis of insulin resistance and Type 2 Diabetes (T2D). Elevated expression and activity of PTP1B in insulin-sensitive tissues, such as the liver, skeletal muscle, and adipose tissue, are strongly correlated with insulin-resistant states. Genetic and pharmacological inhibition of PTP1B in preclinical models has consistently demonstrated profound improvements in insulin sensitivity, glucose homeostasis, and body weight regulation. This guide provides a comprehensive technical overview of PTP1B's function, the molecular basis of its role in insulin resistance, its validation as a high-priority therapeutic target, and detailed, field-proven protocols for its investigation.

The Molecular Nexus: PTP1B and the Insulin Signaling Cascade

Insulin signaling is a meticulously controlled process initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding event triggers a conformational change and subsequent autophosphorylation of specific tyrosine residues on the IR's intracellular β-subunits. This autophosphorylation is the critical activation step, creating docking sites for downstream effector proteins, primarily the Insulin Receptor Substrate (IRS) family of proteins (IRS-1 and IRS-2).

Once recruited, IRS proteins are themselves phosphorylated by the activated IR, leading to the engagement of two major downstream pathways:

  • The PI3K/Akt Pathway: This is the primary metabolic arm of insulin signaling. Phosphorylated IRS recruits and activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt orchestrates the majority of insulin's metabolic effects, including the translocation of the GLUT4 glucose transporter to the cell membrane to facilitate glucose uptake in muscle and fat cells.

  • The MAPK/ERK Pathway: This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and differentiation.

PTP1B acts as a direct antagonist to this cascade. It dephosphorylates key phosphotyrosine residues on both the activated Insulin Receptor and its substrate, IRS-1, effectively terminating the signal.[1][2][3] This action returns the signaling components to their inactive state, ensuring a transient and tightly regulated response to insulin.

G cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Negative Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS Recruits pIRS Phosphorylated IRS (pY) IRS->pIRS Phosphorylates PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt Akt->pAkt Phosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) pAkt->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates

Caption: PTP1B acts as a negative regulator of insulin signaling.

Pathophysiological Role: PTP1B in the Onset of Insulin Resistance

Under normal physiological conditions, PTP1B's activity is balanced. However, in pathological states like obesity, its expression and activity are significantly upregulated in insulin-sensitive tissues.[4] This overexpression creates a state of heightened negative regulation, effectively dampening the insulin signal even in the presence of high insulin levels—the hallmark of insulin resistance.

Several factors contribute to this upregulation:

  • Inflammation: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α), which are elevated in obesity, can increase PTP1B activity.[4]

  • Endoplasmic Reticulum (ER) Stress: Obesity induces ER stress, a state of cellular dysfunction. This stress, in turn, can trigger an increase in PTP1B expression, creating a deleterious feedback loop that perpetuates and exacerbates insulin resistance.

The most compelling evidence for PTP1B's central role comes from genetic knockout studies. Whole-body PTP1B knockout mice are remarkably healthy and exhibit enhanced insulin sensitivity, resistance to high-fat diet-induced obesity, and improved glucose tolerance.[3][5] These mice show increased phosphorylation of the insulin receptor in liver and muscle, confirming that the absence of PTP1B boosts insulin signaling at its core.[5] Tissue-specific knockout models have further refined this understanding, demonstrating that PTP1B's action in different tissues has distinct metabolic consequences. For instance, brain-specific PTP1B deletion primarily impacts body weight and leptin sensitivity, whereas muscle-specific deletion improves glucose homeostasis without affecting adiposity.[6][7]

G Obesity Obesity ER_Stress Endoplasmic Reticulum (ER) Stress Obesity->ER_Stress PTP1B Increased PTP1B Expression/Activity ER_Stress->PTP1B Insulin_Resistance Insulin Resistance ER_Stress->Insulin_Resistance Contributes to Insulin_Signal Decreased Insulin Signaling PTP1B->Insulin_Signal Dephosphorylates IR & IRS-1 Insulin_Signal->Insulin_Resistance

Caption: The vicious cycle of obesity, ER stress, and PTP1B activity.

PTP1B as a Premier Therapeutic Target

The profound metabolic benefits observed in PTP1B knockout mice establish it as a high-priority therapeutic target for T2D and obesity.[5][8] The therapeutic hypothesis is straightforward: inhibiting PTP1B activity will protect the phosphorylated, active state of the IR and IRS proteins, thereby enhancing insulin signaling and improving glucose disposal.[9]

However, drug development has been challenging. The primary hurdle is achieving selectivity. The catalytic site of PTP1B is highly conserved among protein tyrosine phosphatases, especially T-cell PTP (TCPTP), which shares 74% sequence homology in its catalytic domain.[9] Off-target inhibition of other PTPs could lead to unintended and potentially harmful side effects. Consequently, the search for selective inhibitors has moved from targeting the active site to identifying unique allosteric sites or exploiting subtle differences in the periphery of the active site.[10]

Key Experimental Methodologies for PTP1B Research

To empower researchers in this field, we provide validated, step-by-step protocols for key assays used to investigate PTP1B function and inhibition.

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This assay is fundamental for screening and characterizing potential PTP1B inhibitors. It measures the direct enzymatic activity of purified PTP1B on a substrate.

  • Causality: The choice of a chromogenic substrate like p-nitrophenyl phosphate (pNPP) provides a robust, continuous, and cost-effective method for high-throughput screening.[11] The rate of color change (formation of yellow p-nitrophenol) is directly proportional to enzyme activity. Measuring this rate across a concentration gradient of a test compound allows for the precise determination of its half-maximal inhibitory concentration (IC50).

Data Presentation: PTP1B In Vitro Assay Parameters

Parameter Typical Value/Reagent Rationale
Enzyme Human Recombinant PTP1B (catalytic domain) Truncated, active forms are stable and commercially available.
Enzyme Conc. 20 - 75 nM Should be optimized to ensure linear reaction kinetics over the assay time.[11]
Substrate p-Nitrophenyl Phosphate (pNPP) A common, reliable chromogenic substrate for phosphatases.[11]
Substrate Conc. 0.7 - 15 mM A concentration near the Michaelis-Menten constant (Km) is ideal for competitive inhibitor studies.[11]
Assay Buffer 50 mM Citrate or DMG, 1 mM EDTA, pH 7.0 Provides optimal pH and chelates divalent cations that might interfere.
Reducing Agent 1 mM DTT (fresh) Essential to maintain the catalytic cysteine residue in a reduced, active state.[11]

| Detection | Absorbance at 405 nm | Corresponds to the absorbance maximum of the p-nitrophenol product.[11] |

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer, pNPP substrate stock, and inhibitor stock solutions. Perform serial dilutions of the inhibitor to create a 10X concentration gradient.

  • Assay Plate Setup (96-well):

    • Add 35 µL of 1X Assay Buffer to each well.

    • Add 10 µL of the 10X inhibitor dilutions to the 'Test' wells.

    • Add 10 µL of Assay Buffer (with vehicle, e.g., DMSO) to 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.

  • Enzyme Addition: Prepare a 2X working solution of PTP1B enzyme in cold Assay Buffer. Add 5 µL to all wells except the 'Blank' wells.

  • Reaction Initiation: Prepare a 2X working solution of pNPP substrate and warm to assay temperature (e.g., 30°C). Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

  • Measurement: Read the absorbance at 405 nm on a microplate reader.

  • Data Analysis: Subtract the 'Blank' absorbance from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the 'Positive Control'. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro PTP1B enzymatic inhibition assay.

Protocol 2: Western Blot Analysis of IR and IRS-1 Phosphorylation

This protocol allows for the direct visualization of PTP1B's effect on its endogenous substrates within a cellular context.

  • Trustworthiness: This protocol is self-validating. A successful experiment will show a decrease in IR/IRS-1 phosphorylation upon PTP1B overexpression or an increase upon PTP1B inhibition/knockdown. It is critical to include controls for total protein levels (Total IR, Total IRS-1, and a loading control like β-actin) to ensure that observed changes in phosphorylation are not due to changes in overall protein expression. Using phosphatase inhibitors during cell lysis is non-negotiable to preserve the labile phosphate groups.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture insulin-responsive cells (e.g., HepG2 hepatocytes, C2C12 myotubes) to 70-80% confluency.[13]

    • Serum-starve cells for 4-6 hours.

    • Pre-treat cells with PTP1B inhibitor or vehicle control for the desired time.

    • Stimulate with insulin (e.g., 100 nM) for a short period (5-15 minutes) to induce IR/IRS-1 phosphorylation.

  • Lysate Preparation:

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Scrape, collect, and clarify the lysate by centrifugation.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins that can increase background.[12]

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-IR (pY1158) or anti-phospho-IRS-1 (pY612)) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply an ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (Total IR, Total IRS-1) and a loading control (e.g., β-actin or GAPDH).

G cluster_workflow Phospho-Protein Western Blot Workflow A 1. Cell Treatment (Inhibitor + Insulin) B 2. Lysis with Phosphatase Inhibitors A->B C 3. SDS-PAGE & Transfer B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody (anti-Phospho-Protein) D->E F 6. Secondary Antibody & ECL E->F G 7. Image & Quantify F->G H 8. Strip & Re-probe (anti-Total-Protein) G->H

Caption: Workflow for Western blot analysis of protein phosphorylation.

Protocol 3: In Vivo Assessment of PTP1B Inhibition

Animal models are essential for evaluating the systemic effects of PTP1B inhibition on glucose metabolism.

  • Expertise & Experience: The choice of animal model is critical. While standard high-fat diet (HFD)-induced obese mice are common, diabetic models like the db/db mouse (which lacks a functional leptin receptor) are also widely used to test efficacy in a more severe disease context.[14][15] Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are the gold-standard procedures to assess whole-body glucose handling and insulin sensitivity, respectively.

Key In Vivo Experiments:

  • Glucose Tolerance Test (GTT): This test measures the ability of an animal to clear a glucose load from the blood.

    • Fast animals overnight (approx. 16 hours).

    • Administer the PTP1B inhibitor or vehicle at the appropriate time before the test.

    • Measure baseline blood glucose from the tail vein (t=0).

    • Administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight).[4]

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes).

    • Interpretation: Improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline in the inhibitor-treated group compared to the vehicle group.

  • Insulin Tolerance Test (ITT): This test measures the response to an exogenous bolus of insulin.

    • Use fed animals (no fasting required).

    • Administer the PTP1B inhibitor or vehicle.

    • Measure baseline blood glucose (t=0).

    • Administer an IP injection of insulin (e.g., 0.75-1 IU/kg body weight).[4]

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 45, and 60 minutes).

    • Interpretation: Enhanced insulin sensitivity is indicated by a greater and more sustained drop in blood glucose levels in the inhibitor-treated group.

Data Presentation: In Vivo Glucose Homeostasis

Test Parameter Measured Favorable Outcome with PTP1B Inhibition
GTT Area Under the Curve (AUC) for Blood Glucose Lower AUC
GTT Peak Blood Glucose Lower peak
ITT Blood Glucose Nadir Lower nadir

| ITT | Area Over the Curve (AOC) | Larger AOC (greater reduction from baseline) |

Conclusion and Future Outlook

PTP1B stands as a validated and critical regulator of insulin action and energy metabolism. Its role as a brake on the insulin signaling pathway makes it a compelling target for therapeutic intervention in the fight against insulin resistance, type 2 diabetes, and obesity. While the development of selective and bioavailable inhibitors remains an active area of research, the fundamental science is clear. The experimental frameworks and protocols detailed in this guide provide researchers with the necessary tools to further unravel the complexities of PTP1B biology and to accelerate the discovery of novel therapeutics that target this key metabolic checkpoint.

References

  • Elchebly, M., et al. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene. Science. [Link]

  • Gunarathne, A., et al. (2009). Deletion of Protein Tyrosine Phosphatase 1b Improves Peripheral Insulin Resistance and Vascular Function in Obese, Leptin-Resistant Mice via Reduced Oxidant Tone. Circulation Research. [Link]

  • Zabolotny, J. M., et al. (2007). Protein–Tyrosine Phosphatase 1B–Deficient Myocytes Show Increased Insulin Sensitivity and Protection Against Tumor Necrosis Factor-α–Induced Insulin Resistance. Diabetes. [Link]

  • Panzhinskiy, E., et al. (2013). Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis. PLOS One. [Link]

  • Bence, K. K., et al. (2014). The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency. PPAR Research. [Link]

  • Delibegovic, M., et al. (2007). Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B. Molecular and Cellular Biology. [Link]

  • Li, S., et al. (2026). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019-2023). Expert Opinion on Therapeutic Patents. [Link]

  • Desai, T. A., et al. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Current Research in Diabetes & Obesity Journal. [Link]

  • Goldstein, B. J., et al. (2002). Protein-Tyrosine Phosphatases: Emerging Targets for Therapeutic Intervention in Type 2 Diabetes and Related States of Insulin Resistance. Endocrine Reviews. [Link]

  • Tiganis, T., et al. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology. [Link]

  • Yang, W., et al. (2015). The Role of PTP1B O-GlcNAcylation in Hepatic Insulin Resistance. International Journal of Molecular Sciences. [Link]

  • Abd-Elrahman, K. S., et al. (2019). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. International Journal of Molecular Sciences. [Link]

  • Toth, P., et al. (2021). The Protein Tyrosine Phosphatase PTB1B Role in the Development of Obesity, Diabetes, and Cancer and its Potential Inhibitors. Current Issues in Molecular Biology. [Link]

  • Dias, T. R., et al. (2021). The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Scientific Archives. [Link]

  • Abd-Elrahman, K. S., et al. (2019). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. MDPI. [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel PTP1B Inhibitors with Once-Weekly Therapeutic Potential for Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Zinker, B. A., et al. (2003). Reduction of Protein Tyrosine Phosphatase 1B Increases Insulin-Dependent Signaling in ob/ob Mice. Diabetes. [Link]

  • Peng, Y., & He, Z. (2020). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol. [Link]

  • Phan, T. P., et al. (2014). Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches. Journal of Molecular Modeling. [Link]

  • Boute, N., et al. (2014). Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Current Opinion in Cell Biology. [Link]

  • Merck Millipore. (n.d.). PTP1B Assay Kit, Colorimetric | 539736. Merck Millipore. [Link]

  • Cibio. (n.d.). Human Protein Tyrosine Phosphatase 1B (PTP1B) Fluorometric Assay Kit. Cibio. [Link]

  • Zhang, Z. Y., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]

  • Phan, T. P., et al. (2014). Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches. ResearchGate. [Link]

  • Dadke, S., et al. (2001). Interaction of protein tyrosine phosphatase (PTP) 1B with its substrates is influenced by two distinct binding domains. Biochemical Journal. [Link]

  • Wang, Y., et al. (2023). Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. International Journal of Biological Macromolecules. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • ResearchGate. (2014). Are there any easy protocols for detection of phosphorylated insulin receptors and insulin receptor substrate by immunoprcipitation and western blot?. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of the Dose-Response Curve and IC50 for PTP1B-IN-18K (GLXC-21047)

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Methodology: High-Throughput Continuous Fluorogenic Assay (DiFMUP) Executive Summary & Scientific Rationale Protein Tyrosine Phosphatase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Methodology: High-Throughput Continuous Fluorogenic Assay (DiFMUP)

Executive Summary & Scientific Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the active insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), PTP1B attenuates insulin sensitivity, making it a prime therapeutic target for type 2 diabetes mellitus (T2DM) and obesity[1].

Historically, developing PTP1B inhibitors has been hindered by the highly conserved nature of the PTP active site, leading to poor selectivity against related phosphatases like TC-PTP[2]. PTP1B-IN-18K (also designated as GLXC-21047 or PTP1B inhibitor 18K) is a novel, potent, and highly selective inhibitor of PTP1B[3],[4]. Crucially, PTP1B-IN-18K operates via a non-competitive mechanism , meaning it binds to an allosteric pocket rather than the highly conserved catalytic active site. This allosteric engagement is the primary driver of its superior selectivity profile.

This application note details a self-validating, high-throughput protocol for determining the half-maximal inhibitory concentration (IC50) of PTP1B-IN-18K using a continuous fluorogenic assay.

Pathway Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates IRS1 IRS-1 (Active/Phosphorylated) IR->IRS1 Phosphorylates Downstream Metabolic Effects (Glucose Uptake) IRS1->Downstream Triggers PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Inhibitor PTP1B-IN-18K (GLXC-21047) Inhibitor->PTP1B Non-competitive Inhibition

PTP1B negatively regulates insulin signaling; PTP1B-IN-18K restores it via inhibition.

Assay Design & Causality (E-E-A-T)

To accurately determine the dose-response curve of a potent non-competitive inhibitor, the assay must be designed with strict kinetic controls. We utilize DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as the substrate rather than the traditional colorimetric pNPP[5].

Mechanistic Rationale for Experimental Choices:
  • Sub-nanomolar Enzyme Concentration: DiFMUP is highly sensitive, allowing the use of PTP1B at 0.5 nM[6]. If the enzyme concentration exceeds the inhibitor's Ki​ (the "tight-binding" limit), the IC50 curve will artificially shift to the right, reflecting enzyme titration rather than true affinity. DiFMUP prevents this artifact[7].

  • Non-Competitive Validation: Because PTP1B-IN-18K is non-competitive, it binds equally well to the free enzyme (E) and the enzyme-substrate complex (ES). A 30-minute pre-incubation step is mandatory to ensure the allosteric binding equilibrium is reached before the substrate initiates the reaction[5].

  • Buffer Additives (DTT & Tween-20): PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that is easily oxidized, leading to false-positive inhibition. Adding 5 mM DTT keeps the active site reduced[6]. Furthermore, 0.01% Tween-20 prevents the hydrophobic PTP1B-IN-18K from forming colloidal aggregates that cause promiscuous, non-specific inhibition[7].

Kinetics E PTP1B (E) ES E-S Complex E->ES + S EI E-I Complex E->EI + I S DiFMUP (S) P DiFMU (Product) ES->P Catalysis ESI E-S-I Complex ES->ESI + I I 18K (I) EI->ESI + S ESI->P Blocked

Non-competitive inhibition model: 18K binds both free enzyme and the enzyme-substrate complex.

Quantitative Data & Formulations

Table 1: 10-Point Dose-Response Dilution Scheme

A 3-fold serial dilution provides a broad logarithmic coverage necessary for an accurate 4-parameter logistic (4PL) curve fit[8].

PointCompound Concentration (in 100% DMSO)Final Assay Concentration (1% DMSO)
110.0 mM100 µM
23.33 mM33.3 µM
31.11 mM11.1 µM
4370 µM3.70 µM
5123 µM1.23 µM
641.0 µM0.41 µM
713.7 µM0.14 µM
84.50 µM0.045 µM
91.50 µM0.015 µM
100.50 µM0.005 µM
Table 2: 384-Well Plate Reaction Master Mix

Total Reaction Volume: 25 µL per well.

ComponentStock ConcentrationVolume per WellFinal Concentration
Assay Buffer 1.25X14.75 µL1X (50 mM Bis-Tris pH 6.0, 50 mM NaCl)
PTP1B Enzyme 50 nM0.25 µL0.5 nM
PTP1B-IN-18K 100X (in DMSO)0.25 µLVariable (See Table 1)
(Pre-incubate)30 minutes at RT--
DiFMUP Substrate 62.5 µM10.0 µL25 µM (approx. Km​ )

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Preparation (Buffer, PTP1B, DiFMUP, 18K) Step2 2. Serial Dilution (10-Point Dose-Response in DMSO) Step1->Step2 Step3 3. Pre-Incubation (PTP1B + 18K for 30 min) Step2->Step3 Step3->Step3 Ensures allosteric binding Step4 4. Reaction Initiation (Add DiFMUP at Km) Step3->Step4 Step5 5. Kinetic Readout (Fluorescence Ex 358 nm / Em 450 nm) Step4->Step5 Step6 6. Data Analysis (4-Parameter Logistic IC50 Fit) Step5->Step6

High-throughput 384-well workflow for determining the IC50 of PTP1B-IN-18K using DiFMUP.

Step 1: Buffer and Reagent Preparation
  • Assay Buffer: Prepare 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.01% Tween-20. Self-Validation Check: Add 5 mM DTT immediately before use to prevent degradation[6].

  • Enzyme Working Solution: Dilute recombinant human PTP1B (catalytic domain) to 0.833 nM in Assay Buffer. Keep on ice.

  • Substrate Working Solution: Dilute DiFMUP to 62.5 µM in Assay Buffer. Protect from light.

Step 2: Compound Spotting (Self-Validating System)
  • Dispense 0.25 µL of the PTP1B-IN-18K serial dilutions (from Table 1) into a black, flat-bottom 384-well microplate using an acoustic liquid handler (e.g., Echo 555)[6].

  • Positive Control (100% Activity): Spot 0.25 µL of 100% DMSO into designated wells.

  • Negative Control (0% Activity): Spot 0.25 µL of 100% DMSO into designated wells (Enzyme will be omitted here).

  • Reference Control: Spot a known PTP1B inhibitor (e.g., Suramin[9]) to validate inter-assay reproducibility.

Step 3: Pre-Incubation
  • Add 14.75 µL of Assay Buffer to all wells.

  • Add 0.25 µL of PTP1B Enzyme Working Solution to all wells except the Negative Control wells (add 0.25 µL Buffer instead).

  • Centrifuge the plate briefly (1000 x g for 1 min) and incubate in the dark at Room Temperature (25°C) for 30 minutes . Causality: This allows the non-competitive PTP1B-IN-18K to fully occupy the allosteric site[5].

Step 4: Reaction Initiation & Kinetic Readout
  • Initiate the reaction by adding 10.0 µL of DiFMUP Substrate Working Solution to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record the fluorescence intensity kinetically every 60 seconds for 30 minutes at Excitation: 358 nm / Emission: 450 nm [6].

Data Analysis & Quality Control

Initial Velocity ( V0​ ) Extraction

Extract the initial velocity ( V0​ ) from the linear portion of the kinetic progress curves (typically the first 10-15 minutes) by plotting Relative Fluorescence Units (RFU) versus time.

Assay Robustness (Z'-Factor)

Before fitting the dose-response curve, validate the assay plate using the Z'-factor equation:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A self-validating assay must yield a Z′≥0.5 . If Z′<0.5 , discard the plate and prepare fresh DTT and DiFMUP[5].

IC50 Determination

Normalize the V0​ of the inhibitor wells to the Positive Control (100%) and Negative Control (0%). Plot the normalized % Activity against the log10​ of the PTP1B-IN-18K concentration. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:

Y=Bottom+1+10(logIC50​−X)×HillSlopeTop−Bottom​

Because PTP1B-IN-18K is a non-competitive inhibitor, the calculated IC50​ is theoretically equal to the inhibition constant ( Ki​ ), independent of the DiFMUP concentration used.

References

  • Ptp1B-IN-18K | C25H27NO3S2 | CID 140288307 - PubChem, NIH. Available at:[Link]

  • Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones, Semantic Scholar / NIH. Available at:[Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays, Bio-protocol / NIH. Available at:[Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives, MDPI. Available at:[Link]

  • PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B, PMC / NIH. Available at:[Link]

  • Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP), MDPI. Available at:[Link]

  • Zinc ions modulate protein tyrosine phosphatase 1B activity, RSC Publishing. Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of PTP1B-IN-18K Stock Solutions

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: In vitro enzymatic assays, cellular signaling studies, and in vivo metabolic profiling. Introduction and Mechanistic Groundin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: In vitro enzymatic assays, cellular signaling studies, and in vivo metabolic profiling.

Introduction and Mechanistic Grounding

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin sensitivity, making it a highly validated therapeutic target for type 2 diabetes and obesity [1].

PTP1B-IN-18K is a potent, selective inhibitor of PTP1B. Proper preparation of its stock solutions is critical to ensure reproducible IC₅₀ determinations and reliable cellular permeability assays. Because small-molecule PTP1B inhibitors often possess lipophilic moieties to engage the allosteric or active sites, their solubility in aqueous media is limited, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for initial stock preparation.

Mechanistic Pathway Visualization

The following diagram illustrates the regulatory role of PTP1B in the insulin signaling cascade and the intervention point for PTP1B-IN-18K.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates IRS IRS-1/2 (Active) IR->IRS Phosphorylates Downstream Downstream Signaling (PI3K / AKT / Glucose Uptake) IRS->Downstream Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS Dephosphorylates (Inhibits) Inhibitor PTP1B-IN-18K Inhibitor->PTP1B Blocks Activity

Caption: PTP1B-IN-18K blocks PTP1B-mediated dephosphorylation of the Insulin Receptor and IRS.

Physicochemical Properties

To design a self-validating protocol, the mathematical relationships between mass, volume, and molarity must be established using the specific physicochemical properties of PTP1B-IN-18K [2].

PropertyValue
Chemical Name / Identifier PTP1B-IN-18K
Molecular Weight (MW) 481.67 g/mol
Primary Solvent DMSO (≥99.9% anhydrous)
Solubility Limit ~10-20 mg/mL in DMSO (Requires empirical verification per batch)
Storage (Solid) -20°C (Protect from light and moisture)

Experimental Protocol: Stock Solution Preparation

Scientific Rationale: Reconstitution in anhydrous DMSO prevents premature hydrolysis and degradation. We recommend preparing a concentrated master stock (e.g., 10 mM) to minimize the final DMSO concentration in biological assays (typically kept <0.1% v/v to avoid solvent-induced cytotoxicity).

Reconstitution Mass-Volume Matrix

Use the following table to determine the exact volume of DMSO required to achieve specific molarities for 1 mg of PTP1B-IN-18K.

Desired ConcentrationVolume of DMSO required for 1 mg of PTP1B-IN-18K
1 mM 2.076 mL
5 mM 0.415 mL (415 µL)
10 mM 0.208 mL (208 µL)
Step-by-Step Preparation Workflow
  • Equilibration: Allow the sealed vial of PTP1B-IN-18K to equilibrate to room temperature (RT) for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which can degrade the compound and alter the true mass.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 5 seconds to ensure all powder is collected at the bottom.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial. For a standard 10 mM stock using 1 mg of compound, add 208 µL of DMSO.

  • Dissolution: Pipette up and down gently. If the compound does not dissolve immediately:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at room temperature for 2–5 minutes. Causality: Sonication disrupts intermolecular crystalline forces without applying excessive heat that could cause thermal degradation.

  • Aliquot Generation: Divide the master stock into single-use aliquots (e.g., 10–20 µL per tube) in tightly sealed, amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles cause precipitation and concentration drift. Amber tubes prevent photo-degradation.

  • Storage: Store all aliquots immediately at -80°C.

Preparation for In Vivo Formulation

For animal studies, DMSO alone is highly toxic and unsuitable for direct injection. The stock must be diluted into a biocompatible vehicle. A widely accepted and self-validating formulation for lipophilic inhibitors is:

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Workflow:

  • Add the required volume of the DMSO stock solution.

  • Add PEG300 and vortex until homogenous.

  • Add Tween-80 and vortex.

  • Finally, add Saline (0.9% NaCl) dropwise while continuously vortexing to prevent compound crashing (precipitation).

References

  • Thareja, S., et al. (2012). "Protein tyrosine phosphatase 1B inhibitors: a molecular level legitimate approach for the management of diabetes mellitus." Medicinal Research Reviews. Available at:[Link]

Method

Application Note: Investigating the PTP1B/Src Axis in Cancer Using the Allosteric Inhibitor PTP1B-IN-18K

Introduction & Scientific Rationale Protein tyrosine phosphatase 1B (PTP1B) is classically recognized as a negative regulator of insulin and leptin signaling, making it a well-documented target for metabolic diseases[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Protein tyrosine phosphatase 1B (PTP1B) is classically recognized as a negative regulator of insulin and leptin signaling, making it a well-documented target for metabolic diseases[1]. However, emerging evidence highlights its complex, dual role in oncology. While it acts as a tumor suppressor in certain lymphomas, PTP1B functions as a potent tumor promoter in specific solid tumors, including HER2+ breast cancer, prostate cancer, and malignant melanoma[2],[3].

In melanoma and breast cancer models, PTP1B drives metastasis and cellular proliferation by dephosphorylating the inhibitory tyrosine residue (Tyr530) of the Src kinase. This dephosphorylation event forces Src into an open, hyperactive conformation, subsequently triggering the downstream Ras/ERK and PI3K/AKT oncogenic cascades[3].

Historically, targeting PTP1B has been hindered by the highly conserved, positively charged nature of its catalytic pocket, which limits the cellular permeability and selectivity of competitive inhibitors. PTP1B-IN-18K (Compound 18K) overcomes these pharmacological barriers. As a novel non-carboxylate benzoylsulfonamide derivative, it functions as a potent, non-competitive allosteric inhibitor[4]. By binding to a distinct allosteric site, PTP1B-IN-18K locks the enzyme in an inactive conformation, successfully preventing the dephosphorylation of downstream oncogenic targets like Src without the off-target effects common to active-site inhibitors[4].

PTP1B_Src_Pathway PTP1B PTP1B (Active) Src_Inact Src (Inactive) p-Tyr530 PTP1B->Src_Inact Dephosphorylates Tyr530 Src_Act Src (Active) Dephosphorylated Tyr530 Src_Inact->Src_Act Activation Tumor Tumor Progression (Migration/Invasion) Src_Act->Tumor Promotes Inhibitor PTP1B-IN-18K (Allosteric Inhibitor) Inhibitor->PTP1B Allosteric Inhibition

Fig 1. PTP1B-IN-18K allosterically inhibits PTP1B, preventing Src activation and tumor progression.

Experimental Design & Causality (E-E-A-T)

Designing an effective in vitro workflow for PTP1B-IN-18K requires an understanding of its allosteric nature.

Why use an allosteric inhibitor for cancer models?

  • Selectivity & Target Validation: The allosteric site of PTP1B is significantly less conserved than the active site. This prevents off-target inhibition of the highly homologous T-cell protein tyrosine phosphatase (TCPTP), ensuring that your phenotypic readouts (e.g., reduced migration) are strictly PTP1B-dependent[4].

  • Bioavailability: The non-carboxylate structure of 18K grants it excellent membrane permeability, making it highly suitable for intracellular target engagement in whole-cell assays and in vivo tumor xenograft models, achieving high oral absorption[4].

  • Counter-Intuitive Phosphorylation Readouts: Because PTP1B is a phosphatase, successful enzymatic inhibition means its direct substrates will remain phosphorylated. Therefore, the mechanistic proof of PTP1B-IN-18K efficacy is an increase in p-Src (Tyr530), which inversely correlates with a decrease in downstream active p-ERK.

Quantitative Data Presentation

Table 1. Expected Pharmacological Profile and Assay Parameters for PTP1B-IN-18K

ParameterValue / RangeBiological Significance
Biochemical IC50 0.25 µMPotent in vitro target engagement[4]
Cellular Working Conc. 1.0 µM – 10.0 µMOptimal range for phenotypic assays
In Vivo Cmax (Mice) 45.5 µM (at 30 mg/kg p.o.)Excellent oral bioavailability for xenografts[4]
In Vivo Cmax (Rats) 53.6 µM (at 30 mg/kg p.o.)Supports systemic dosing strategies[4]
Key Target Biomarkers p-Src (Tyr530) ↑, p-ERK ↓Direct readout of PTP1B allosteric inhibition

Experimental Protocols

Workflow Prep Cell Culture & 18K Treatment Assay1 Viability Assay (IC50 Det.) Prep->Assay1 Assay2 Western Blot (p-Src Status) Prep->Assay2 Assay3 Transwell Assay (Migration) Prep->Assay3 Data Data Analysis & Target Validation Assay1->Data Assay2->Data Assay3->Data

Fig 2. Multimodal experimental workflow for evaluating PTP1B-IN-18K efficacy in cancer models.

Protocol 1: Cell Viability and IC50 Determination (CellTiter-Glo / MTT)

Objective: Establish the anti-proliferative dose-response of PTP1B-IN-18K in melanoma (e.g., B16F10) or breast cancer (e.g., SKBR3) cell lines.

  • Cell Seeding: Seed cells at a density of 5 × 10³ cells/well in a 96-well opaque plate using complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of PTP1B-IN-18K in sterile DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Critical: Ensure the final DMSO concentration across all wells (including vehicle control) remains constant at ≤0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old medium and add 100 µL of the drug-containing medium to each well. Incubate for 48 to 72 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent (or 10 µL of 5 mg/mL MTT) to each well. Shake the plate for 2 minutes to induce cell lysis.

  • Measurement: Read luminescence (or absorbance at 570 nm for MTT) using a microplate reader. Calculate the IC50 utilizing non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Phospho-Kinase Profiling via Western Blotting

Objective: Validate the mechanistic causality of PTP1B-IN-18K by assessing the phosphorylation status of Src (Tyr530) and downstream ERK.

  • Treatment & Lysis: Treat cells with PTP1B-IN-18K at 0.5×, 1×, and 2× IC50 for 24 hours. Wash cells twice with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Note: Phosphatase inhibitors are strictly required to preserve the p-Tyr530 signal during extraction.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Antibody Probing: Block the membrane with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-Src (Tyr530), anti-total Src, anti-p-ERK1/2, and anti-GAPDH. Data Interpretation: Successful target engagement by PTP1B-IN-18K will yield an increase in the p-Src (Tyr530) band intensity and a corresponding decrease in p-ERK1/2.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and capture using a chemiluminescence imager.

Protocol 3: Transwell Migration Assay

Objective: Evaluate the functional impact of PTP1B inhibition on cancer cell metastasis and motility.

  • Starvation: Serum-starve the target cancer cells in basal medium (0.1% FBS) for 12 hours prior to the assay to synchronize the cell cycle and baseline kinase activity.

  • Seeding: Resuspend cells in serum-free medium containing PTP1B-IN-18K at a sub-lethal dose (e.g., IC20, to ensure reduced migration is not merely an artifact of cell death). Seed 5 × 10⁴ cells into the upper chamber of a Transwell insert (8 µm pore size).

  • Chemoattractant: Add 600 µL of complete medium (10% FBS) to the lower chamber to create a nutrient gradient.

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining: Remove non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash inserts with distilled water, allow to air dry, and count migrated cells under a brightfield microscope in five random fields per insert.

References[1] Title: Recent advances in PTP1B signaling in metabolism and cancer. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxMS-wtB3suJIAMtZMkAelMnOlwPrX7AHS3DeDvZeSc3tAGD5UbRSYUgV-T3ZC-Yg3rm6v1w3KTIgpF31qT6JLLnHqnDAAe6wq-WrNiPEbhCoRjlT8OVN8ruvsvb0_ID9Wks9JUNRWmw2rnBk=[2] Title: The two faces of PTP1B in cancer. Source: PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE32U5sJxHN029JH5y3_gCY3g34nqFf0A3zCaFmirJKQ9nK8BI5yNp9q3bFppct_0rbTB84WONEBAH4G-GGA0hvlTE05bUr8SKkSesnYMoBty_BYoXXojyTQ7ig9ohG8A-s_PVh[3] Title: Protein tyrosine phosphatase 1B(PTP1B) promotes melanoma cells progression through Src activation. Source: Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bkpH-L-SMSAwqiBSJ23oZAFKz-yIf-gwR7foqokbWHgdJV1N66B8AA6sbel2GxZBZxK4eMz33YAszX57B0K3cI95V_fPzE97RUhZtVeouIHgXOTrzE3v3HboZ1IC80FVuzBzDDp_WKU6VqiRA5-JpmrsWARZwlTalG1DJg==[4] Title: Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors with Non-competitive Actions. Source: PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-WjMoZmyD768LpdGnqq9MtM14vJus8H1SOEyye5tNWiehQpn35DlsBl45nkOXY1MmdeWFQfGhpkCX0waIQlevWRFoS2O8xM63j_-mL3gZoNIv3FRXwOSKyZcu2hFp1v-eU02y

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting PTP1B-IN-18K Cellular Assays

Welcome to the Technical Support Center for PTP1B-IN-18K (also known as GLXC-21047). As a Senior Application Scientist, I frequently encounter researchers who observe potent in vitro enzymatic inhibition with PTP1B-IN-18...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PTP1B-IN-18K (also known as GLXC-21047). As a Senior Application Scientist, I frequently encounter researchers who observe potent in vitro enzymatic inhibition with PTP1B-IN-18K but struggle to replicate this efficacy in cell-based functional assays (such as insulin receptor phosphorylation assays).

This guide is designed to bridge the gap between biochemical potency and cellular efficacy. We will deconstruct the mechanistic variables, troubleshoot common failure points, and provide a self-validating experimental workflow to ensure robust, reproducible data.

Mechanistic Context: The PTP1B Signaling Axis

To troubleshoot cellular efficacy, we must first understand the molecular environment. Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin signaling pathway. It operates by dephosphorylating specific tyrosine residues on the Insulin Receptor (IRβ) and Insulin Receptor Substrate 1 (IRS-1), thereby dampening downstream PI3K/Akt signaling.

Unlike early-generation, highly charged active-site inhibitors that suffered from notoriously poor cell permeability, PTP1B-IN-18K is a novel, non-competitive (allosteric) inhibitor[1]. It features a lipophilic biphenyl moiety and a butylsulfonyl group[2]. While this structure improves membrane penetration compared to phosphonate mimics, its high lipophilicity introduces unique challenges in aqueous cell culture environments, such as protein binding and precipitation.

Pathway Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates (p-Tyr) Akt Akt / PKB IRS1->Akt Activates PI3K/Akt Glucose Glucose Uptake Akt->Glucose Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Inhibitor PTP1B-IN-18K Inhibitor->PTP1B Allosteric Inhibition

Fig 1: PTP1B-IN-18K allosterically inhibits PTP1B, preserving insulin-induced IRβ/IRS-1 phosphorylation.

Troubleshooting Guide: Low Cellular Efficacy FAQs

Q1: I see sub-micromolar inhibition in biochemical pNPP assays, but no increase in p-IRβ in my C2C12 myotubes. Why is the compound failing in cells?

Causality: The discrepancy is likely due to serum protein binding and solvent limits . PTP1B-IN-18K is highly lipophilic. If your cellular assay is performed in media containing 10% Fetal Bovine Serum (FBS), the compound will heavily bind to bovine serum albumin (BSA), drastically reducing the free, effective concentration available to cross the cell membrane[3]. Furthermore, PTP1B enzymes have strict DMSO tolerance limits (often maxing out at 7.5% - 15% in vitro, but cells tolerate much less)[4]. Solution: Perform the inhibitor pre-treatment and insulin stimulation in serum-free media . Ensure the final DMSO concentration in the culture well does not exceed 0.1% to 0.2% to prevent compound precipitation and cellular toxicity.

Q2: I am using palmitic acid to induce insulin resistance in HepG2 cells, but PTP1B-IN-18K doesn't restore downstream p-Akt levels. Is the inhibitor inactive?

Causality: Your disease model might be inactivating the target before the drug can act. Palmitic acid induces severe oxidative stress and generates Reactive Oxygen Species (ROS). The active site of PTP1B contains a critical catalytic cysteine (Cys215) that is highly susceptible to reversible oxidation to a sulfenic acid (-SOH) state by ROS[5]. Oxidized PTP1B is catalytically inactive. If the enzyme is already turned "off" by oxidative stress in your model, adding an inhibitor will yield no additive efficacy. Solution: Measure intracellular ROS levels. If they are excessively high, titrate down the palmitic acid concentration, or utilize a milder insulin resistance model (e.g., chronic hyperinsulinemia) where PTP1B remains in its reduced, active state.

Q3: I stimulate my cells with insulin for 30 minutes, but my Western blot shows very weak p-IRβ signals across all wells, including the positive control. What went wrong?

Causality: You have missed the temporal window of receptor activation. Insulin receptor autophosphorylation is a highly rapid and transient event. It typically peaks between 5 to 10 minutes post-stimulation[6]. By 30 minutes, the receptor has either been internalized via endocytosis or completely dephosphorylated by cellular phosphatases. Solution: Shorten your insulin stimulation time strictly to 5–10 minutes before immediate lysis.

Standardized Self-Validating Cellular Assay Protocol

To ensure trustworthiness in your data, your protocol must be a self-validating system. This means incorporating internal controls (e.g., total IRβ vs. p-IRβ) and strict temporal management to capture the transient phosphorylation events.

Step 1: Cell Seeding and Starvation (Critical for Basal Baseline)

  • Seed target cells (e.g., C2C12 myoblasts or HepG2 hepatocytes) in 6-well plates and grow to 80% confluence. For C2C12, differentiate into myotubes using 2% horse serum for 4-6 days.

  • Wash cells twice with PBS and switch to serum-free DMEM for 16 hours. Rationale: Serum contains growth factors that cause high basal phosphorylation, masking the specific effect of your inhibitor.

Step 2: Inhibitor Pre-Treatment

  • Prepare a working stock of PTP1B-IN-18K in serum-free DMEM. Keep final DMSO ≤ 0.1%.

  • Treat cells with the inhibitor (e.g., 1 µM, 5 µM, 10 µM) for 1 to 2 hours at 37°C. Include a vehicle-only (DMSO) control well.

Step 3: Precise Insulin Stimulation

  • Add human recombinant insulin to a final concentration of 10 nM to 100 nM directly to the wells.

  • Incubate for exactly 5 to 10 minutes at 37°C[6].

Step 4: Rapid Lysis (Preventing Post-Lysis Dephosphorylation)

  • Immediately place the plate on ice and aspirate the media.

  • Wash once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with both protease and phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, 10 mM NaF). Rationale: If you do not inhibit phosphatases during lysis, PTP1B will continue to dephosphorylate IRβ in the lysate tube, leading to false negatives.

Step 5: Quantification

  • Centrifuge lysates at 14,000 x g for 15 min at 4°C.

  • Analyze the supernatant via Western Blot, probing for p-IRβ (Tyr1150/1151) and normalizing against Total IRβ and GAPDH.

Workflow Step1 1. Cell Starvation (Serum-Free, 16h) Step2 2. Inhibitor Pre-treatment (PTP1B-IN-18K, 1-2h) Step1->Step2 Step3 3. Insulin Stimulation (10-100 nM, 5-10 min) Step2->Step3 Step4 4. Rapid Lysis (+ Phosphatase Inhibitors) Step3->Step4 Step5 5. Quantification (Western Blot / ELISA) Step4->Step5

Fig 2: Standardized workflow for evaluating PTP1B inhibitors in cell-based assays.

Quantitative Data Summary

Use the following table to benchmark your experimental parameters against established chemical and biological constraints for PTP1B-IN-18K.

ParameterValue / RecommendationMechanistic Implication
Molecular Weight 453.6 g/mol [2]Standard small molecule size; favorable for diffusion.
Mechanism of Action Non-competitive / Allosteric[1]Does not compete with highly charged p-Tyr substrates; improved selectivity.
Max DMSO Tolerance (Enzymatic) 7.5% - 15% (depending on construct)[4]High in vitro tolerance, but must be reduced to <0.2% for cellular viability.
Insulin Stimulation Window 5 – 15 minutes[6]Captures peak transient autophosphorylation of IRβ before internalization.
Recommended Cell Lines C2C12 (Myotubes), HepG2[3]Highly express insulin receptors and endogenous PTP1B.

References

  • PubChem. "Ptp1B-IN-18K | C25H27NO3S2 | CID 140288307". National Institutes of Health (NIH).[Link]

  • BioAssay Systems. "PTP1B Inhibitor Assay Screening Services". BioAssay Systems.[Link]

  • Zhang, et al. "Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as protein tyrosine phosphatase 1B inhibitor". National Center for Biotechnology Information (PMC).[Link]

  • Zabolotny, et al. "Protein–Tyrosine Phosphatase 1B–Deficient Myocytes Show Increased Insulin Sensitivity and Protection Against Tumor Necrosis Factor-α–Induced Insulin Resistance". Diabetes Journals.[Link]

  • Shabalala, et al. "Modulation of Cellular Insulin signaling and PTP1B effects by lipid metabolites in skeletal muscle cells". National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with PTP1B-IN-18K

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when translating highly potent, lipophilic inhibitors from in silico or structural studi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when translating highly potent, lipophilic inhibitors from in silico or structural studies into robust in vitro and in vivo assays.

PTP1B-IN-18K (also known as GLXC-21047) is a highly selective, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 0.25 µM . While its non-carboxylate benzoylsulfonamide scaffold provides excellent membrane permeability and oral bioavailability, it also presents significant aqueous solubility hurdles in standard physiological buffers. This guide is designed to provide you with the thermodynamic rationale and field-proven protocols to successfully formulate this compound.

Mechanistic Context & The Root of the Solubility Challenge

Understanding the molecule's mechanism and physical chemistry is the first step to solving its solubility. PTP1B-IN-18K binds to the allosteric site of PTP1B, locking the enzyme in an inactive conformation and thereby preventing the dephosphorylation of the insulin receptor (IR). This enhances insulin signaling and glucose uptake .

To achieve this allosteric binding, the molecule relies on a highly hydrophobic biphenyl moiety and a thioether linkage.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 IR->IRS Phosphorylates Downstream Metabolic Effects (Glucose Uptake) IRS->Downstream Signaling Cascade PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates (Inhibits) Inhibitor PTP1B-IN-18K (Allosteric Inhibitor) Inhibitor->PTP1B Binds Allosteric Site (Non-competitive)

Mechanism of action of PTP1B-IN-18K in the insulin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Why does PTP1B-IN-18K immediately precipitate when I add my DMSO stock to the assay buffer? A: This is a classic manifestation of the hydrophobic effect. PTP1B-IN-18K has a computed LogP of approximately 5.6 , indicating extreme lipophilicity. When a concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 18K molecules are left behind without a solvation shell, leading to rapid nucleation and micro-precipitation. You must use a "step-down" co-solvent strategy to bridge the dielectric gap between DMSO and water.

Q2: Can I just heat the buffer or use sonication to force it into solution? A: Heating and sonication provide kinetic energy to break apart aggregates, but they do not alter the thermodynamic solubility limit of the compound in water. Once the solution cools back to 37°C or room temperature, the compound will crash out, ruining your assay reproducibility. Instead, you must alter the solvent composition.

Q3: What is the optimal master stock concentration? A: We recommend a 10 mM master stock in anhydrous DMSO. Exceeding this concentration increases the risk of precipitation upon freeze-thaw cycles. Always use anhydrous DMSO; because DMSO is highly hygroscopic, absorbed atmospheric water will dramatically reduce the solubility capacity of your stock over time.

Quantitative Data: Solubility Profiles

The following table summarizes the solubility limits and stability of PTP1B-IN-18K across various solvent systems. Use this to select the appropriate formulation for your specific experimental needs.

Solvent SystemMax SolubilityStabilityRecommended Application
100% Anhydrous DMSO > 10 mMHigh (6 months at -80°C)Master stock preparation only.
10% DMSO / 90% Aqueous Buffer < 0.1 mMLow (Precipitates < 5 mins)Not recommended. Causes assay artifacts.
1% DMSO / 99% Buffer + 0.1% BSA ~ 10 µMModerate (Use within 8h)In vitro enzymatic assays. BSA acts as a carrier.
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline ~ 2.5 - 3.5 mMModerate (Use within 24h)In vivo dosing or high-concentration cell assays.
Troubleshooting Guide & Experimental Protocols

To ensure self-validating and reproducible results, follow this step-by-step methodology. We utilize a co-solvent system (PEG400 and Tween-80) adapted from standard formulation protocols for highly lipophilic PTP1B inhibitors .

Causality Check: We add PEG400 before the aqueous buffer because PEG400 creates an intermediate hydration shell around the hydrophobic compound. We then add Tween-80, a non-ionic surfactant, to form micelles that encapsulate the biphenyl group, preventing nucleation when the final aqueous saline is introduced.

G Step1 1. Solid PTP1B-IN-18K (Equilibrate to RT) Step2 2. Add Anhydrous DMSO (Vortex to 10 mM) Step1->Step2 Step3 3. Add PEG400 (40% v/v of final) Step2->Step3 Step4 4. Add Tween-80 (5% v/v of final) Step3->Step4 Step5 5. Add Aqueous Buffer (Dropwise with agitation) Step4->Step5

Step-down dilution workflow for formulating PTP1B-IN-18K in aqueous buffers.

Protocol 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the vial of solid PTP1B-IN-18K to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hydrophobic powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 2-3 minutes.

  • Storage: Aliquot the stock into single-use amber microcentrifuge tubes (to avoid repeated freeze-thaw cycles) and store at -80°C.

Protocol 2: The Step-Down Formulation for Aqueous Assays (Yields ~2.5 mM)

Note: This protocol prepares 1 mL of working solution. Scale proportionally as needed.

  • DMSO Addition: Pipette 100 µL of your 25 mM DMSO stock solution into a clean glass vial.

  • PEG400 Addition: Add 400 µL of PEG300 or PEG400. Vortex immediately for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Addition: Add 50 µL of Tween-80. Pipette up and down gently to mix (avoid excessive bubbling), then vortex for 15 seconds.

  • Aqueous Phase Addition: Crucial Step. Add 450 µL of Saline (or your specific assay buffer) dropwise (approx. 1 drop per second) while continuously vortexing the vial at a low speed.

  • Self-Validation Check (Quality Control): To validate complete dissolution, transfer 100 µL of the final formulation to a cuvette and measure the Optical Density (OD) at 600 nm against a solvent blank. A properly formulated, true solution will have an OD600 < 0.05 . If the OD600 > 0.05, micro-precipitation (light scattering) has occurred, indicating that the aqueous phase was added too rapidly. Discard and repeat.

References
  • Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors with Non-competitive Actions. Chemical and Pharmaceutical Bulletin.[Link]

  • PubChem Compound Summary for CID 140288307, PTP1B-IN-18K. National Center for Biotechnology Information (NIH).[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Allosteric Binding Site of Novel PTP1B Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous, multi-faceted process of validating the allosteric binding site of a novel inhibitor for Prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous, multi-faceted process of validating the allosteric binding site of a novel inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B). We will use the hypothetical molecule, PTP1B-IN-18K, as an exemplar to illustrate a self-validating experimental workflow, from initial biochemical characterization to definitive cellular target engagement.

Part 1: The Strategic Imperative for Allosteric Inhibition of PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of critical signaling pathways, most notably those governed by insulin and leptin.[1][2] By dephosphorylating activated insulin and leptin receptors, PTP1B attenuates their downstream signals.[3][4][5] Its overexpression or heightened activity is strongly implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a highly validated therapeutic target.[1][6][7][8]

The Challenge of the Active Site For years, drug discovery efforts were stymied by the nature of the PTP1B active site. This catalytic pocket is highly charged and remarkably conserved across the entire PTP family, particularly with its closest homolog, T-cell PTP (TCPTP).[9] Consequently, competitive inhibitors designed to mimic the phosphotyrosine substrate are often plagued by two critical liabilities:

  • Poor Selectivity: Leading to off-target effects due to inhibition of other essential PTPs.[9][10]

  • Low Bioavailability: The required charged moieties hinder cell membrane permeability, making oral drug development exceptionally difficult.[11]

Allostery: A Paradigm Shift for Selectivity and Druggability Allosteric inhibition presents a superior strategy. By targeting less conserved pockets distant from the active site, allosteric modulators can achieve exquisite selectivity.[10][12] These sites often have more favorable hydrophobic characteristics, allowing for the design of inhibitors with improved, drug-like pharmacokinetic properties.[10][13] The discovery of a novel allosteric site on PTP1B, located approximately 20 Å from the catalytic center, demonstrated that binding to this pocket could lock the enzyme in an inactive conformation, preventing the catalytic WPD loop from closing over its substrate.[2][14] This mechanism provides a clear blueprint for developing a new generation of highly specific PTP1B therapeutics.

Below is a diagram illustrating the central role of PTP1B in insulin signaling and the therapeutic intervention point for an allosteric inhibitor.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor (IR) P_IR Phosphorylated IR (Active) InsulinReceptor->P_IR Autophosphorylation (Activation) PTP1B PTP1B PTP1B->P_IR PTP1B->P_IR  Catalyzes Insulin Insulin Insulin->InsulinReceptor Binds P_IR->InsulinReceptor Dephosphorylation (Inactivation) Signaling Glucose Uptake & Metabolic Signaling P_IR->Signaling Initiates Inhibitor PTP1B-IN-18K (Allosteric Inhibitor) Inhibitor->PTP1B Binds & Inactivates

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the active insulin receptor.

Part 2: A Multi-Pronged Strategy for Allosteric Site Validation

Confirming that a compound like PTP1B-IN-18K acts via a specific allosteric site requires a layered, orthogonal approach. No single experiment is sufficient. The causality behind this workflow is to build a case brick by brick, moving from functional enzymatic effects to direct physical binding, and culminating in high-resolution structural and cellular evidence. This self-validating system ensures that the observed inhibition is unequivocally due to the intended mechanism.

Validation_Workflow cluster_biochem Step 1: Biochemical Characterization cluster_biophys Step 2: Biophysical Analysis cluster_struct Step 3: Structural Elucidation cluster_mut Step 4: Mutational Verification cluster_cell Step 5: Cellular Validation start Hypothesis: PTP1B-IN-18K is a novel allosteric inhibitor kinetics Enzyme Kinetics Assay (Michaelis-Menten) start->kinetics q1 Question: What is the mode of inhibition? kinetics->q1 spr Surface Plasmon Resonance (SPR) q1->spr Outcome: Non-competitive (Vmax↓, Km unchanged) q2 Question: Does it bind directly? What is the affinity (KD)? spr->q2 xray X-Ray Crystallography q2->xray Outcome: Direct binding confirmed q3 Question: Where does it bind? Is it an allosteric site? xray->q3 sdm Site-Directed Mutagenesis q3->sdm Outcome: Novel allosteric pocket identified q4 Question: Is this site critical for binding and inhibition? sdm->q4 wb Western Blot Analysis (Substrate Phosphorylation) q4->wb Outcome: Binding/inhibition is abrogated by mutation q5 Question: Does it engage the target and modulate signaling in cells? wb->q5 conclusion Conclusion: Allosteric binding site of PTP1B-IN-18K is validated q5->conclusion Outcome: Substrate phosphorylation is increased

Caption: A logical workflow for validating a novel allosteric inhibitor of PTP1B.

Part 3: In-Depth Experimental Methodologies & Expected Outcomes

This section details the core experiments, explaining the rationale behind each choice and the expected data that would validate PTP1B-IN-18K as a true allosteric inhibitor.

Step 1: Biochemical Characterization - Confirming Non-Competitive Inhibition

Causality: Before investing in more complex assays, we must first confirm PTP1B-IN-18K inhibits the enzyme and determine its mechanism. An allosteric inhibitor that does not compete with the substrate is expected to exhibit non-competitive or mixed-type kinetics. This is fundamentally different from an active-site inhibitor, which would show competitive kinetics.

Methodology: Michaelis-Menten Enzyme Kinetics This assay measures the rate of PTP1B-catalyzed dephosphorylation of a substrate at various concentrations, in the absence and presence of PTP1B-IN-18K. A common and reliable method uses the chromogenic substrate p-nitrophenyl phosphate (pNPP).[15][16]

  • Protocol: See Appendix Protocol 1 for a detailed step-by-step method.

  • Data Analysis: Plot reaction velocity (V) against substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).

Expected Outcome for Allosteric Validation: When analyzing the data in the presence of PTP1B-IN-18K, we expect to see a significant decrease in Vmax with little to no change in Km . This non-competitive profile indicates the inhibitor reduces the catalytic efficiency of the enzyme without preventing the substrate from binding to the active site—a hallmark of allosteric inhibition.[17]

ParameterCompetitive Inhibitor (Active Site)Non-Competitive Inhibitor (Allosteric)
Vmax UnchangedDecreases
Km IncreasesUnchanged
Step 2: Biophysical Analysis - Quantifying Direct Target Engagement

Causality: Enzyme kinetics show a functional effect but do not prove direct binding. An indirect effect (e.g., compound aggregation) could yield similar kinetic data. Therefore, we must use a biophysical method to demonstrate a direct, physical interaction between PTP1B-IN-18K and the PTP1B enzyme and to quantify its affinity.

Methodology: Surface Plasmon Resonance (SPR) SPR is a powerful, label-free technique that measures binding events in real-time, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18][19][20]

  • Protocol: See Appendix Protocol 2 for a detailed step-by-step method.

  • Data Analysis: The binding events generate a sensorgram (Response Units vs. Time). This data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).

Expected Outcome for Allosteric Validation: A successful SPR experiment will show concentration-dependent binding of PTP1B-IN-18K to the immobilized PTP1B enzyme. A robust and specific interaction is typically characterized by a KD value in the nanomolar to low-micromolar range. This result provides unequivocal evidence of a direct interaction and quantifies the inhibitor's potency at the molecular level.[21]

Step 3: Structural Elucidation - Visualizing the Binding Site

Causality: Having confirmed direct binding and a non-competitive mechanism, the critical next step is to visualize where the inhibitor binds. This is the most definitive proof of an allosteric interaction.

Methodology: X-Ray Crystallography By co-crystallizing PTP1B with a saturating concentration of PTP1B-IN-18K, we can solve the three-dimensional structure of the complex.

  • Protocol: This requires specialized expertise and equipment. Briefly, purified PTP1B is incubated with PTP1B-IN-18K and subjected to various crystallization screening conditions. Once crystals are obtained, they are exposed to X-rays, and the resulting diffraction pattern is used to calculate and build an electron density map, revealing the atomic positions of the protein and the bound inhibitor.

Expected Outcome for Allosteric Validation: The solved structure should unambiguously show electron density corresponding to PTP1B-IN-18K located in a pocket distinct from the active site (defined by the catalytic Cys215 residue).[14][22] The structure will reveal the specific amino acid residues that form the allosteric pocket and the precise molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. This provides a structural basis for the observed allosteric inhibition.[23]

Step 4: Mutational Verification - Confirming the Functional Importance of the Site

Causality: The crystal structure provides a static image of the binding pose. To create a self-validating system, we must functionally prove that the identified allosteric pocket is essential for the inhibitor's activity. This is achieved by altering the site and observing the consequence.

Methodology: Site-Directed Mutagenesis Based on the co-crystal structure, key residues in the allosteric pocket that make direct contact with PTP1B-IN-18K are identified. These residues are then mutated (e.g., a bulky hydrophobic residue to a small, polar one like Alanine). The mutant PTP1B protein is then expressed and purified.

  • Protocol: Standard molecular biology techniques are used to introduce the desired point mutation into the PTP1B expression plasmid. The mutant protein is then expressed and purified using the same procedure as the wild-type (WT) enzyme.

  • Data Analysis: The mutant PTP1B is then tested against PTP1B-IN-18K using the assays from Step 1 (Enzyme Kinetics) and Step 2 (SPR).

Expected Outcome for Allosteric Validation: The mutation of a critical residue in the allosteric pocket should significantly weaken or completely abrogate the inhibitory effect of PTP1B-IN-18K (i.e., the IC50 value will increase dramatically in the enzymatic assay).[24] Correspondingly, the binding affinity measured by SPR should be substantially reduced (a much higher KD value) or eliminated entirely.[25] This functional knockout validates the structural data and proves that the identified site is the source of the allosteric inhibition.

Step 5: Cellular Validation - Demonstrating Functional Target Modulation

Causality: All previous steps were performed with purified protein in vitro. The final validation step must demonstrate that PTP1B-IN-18K can enter a cell, engage with PTP1B, and produce the expected downstream biological effect.

Methodology: Western Blot Analysis of Substrate Phosphorylation This assay measures the phosphorylation status of a known PTP1B substrate, such as the Insulin Receptor (IR), in a relevant cell line (e.g., HepG2 liver cells).

  • Protocol: See Appendix Protocol 3 for a detailed step-by-step method.

  • Data Analysis: The intensity of the bands on the Western blot corresponding to the phosphorylated substrate (p-IR) and total substrate (Total-IR) are quantified. The ratio of p-IR to Total-IR is calculated.

Expected Outcome for Allosteric Validation: In cells treated with insulin, PTP1B actively dephosphorylates the insulin receptor, leading to a transient phosphorylation signal. In cells pre-treated with PTP1B-IN-18K, the inhibition of PTP1B should protect the insulin receptor from dephosphorylation. This will result in a sustained and increased level of insulin receptor phosphorylation compared to cells treated with insulin alone.[11] This demonstrates that the inhibitor is cell-permeable, engages its target in a complex cellular environment, and elicits the desired functional outcome.

Part 4: Comparative Analysis: Allosteric vs. Active-Site Inhibitors

The validation of PTP1B-IN-18K's allosteric site highlights the distinct advantages of this approach compared to traditional active-site-directed inhibitors.

Binding_Modes cluster_enzyme PTP1B Enzyme PTP1B ActiveSite Active Site (Cys215) AlloSite Allosteric Site AlloSite->ActiveSite Induces Conformational Change (Inactivation) Substrate Substrate (p-Tyr) Substrate->ActiveSite Binds ActiveInhibitor Active-Site Inhibitor ActiveInhibitor->ActiveSite Competes with Substrate AlloInhibitor Allosteric Inhibitor (PTP1B-IN-18K) AlloInhibitor->AlloSite Binds Distantly

Caption: Comparison of competitive active-site vs. non-competitive allosteric inhibition of PTP1B.

FeatureActive-Site Inhibitors (e.g., Ertiprotafib)Allosteric Inhibitors (e.g., Trodusquemine, PTP1B-IN-18K)
Binding Site Catalytic pocket containing Cys215.[9]Distant, non-catalytic surface pockets.[10][14]
Mechanism Competitive with substrate.[26]Non-competitive; induces conformational change that inactivates the enzyme.[2]
Selectivity Often low due to high conservation of the active site across PTPs (e.g., vs. TCPTP).[9]Potentially very high, as allosteric sites are not well conserved.[10][12]
Physicochemical Properties Typically highly charged (pTyr mimetics), leading to poor cell permeability.[10][17]Can be designed with more hydrophobic, drug-like properties for better bioavailability.[10]
Validation Focus Demonstrating competitive kinetics and binding to the active site.Proving non-competitive kinetics and definitive binding to a distal, functionally critical site.

Part 5: Conclusion - A Blueprint for Confidence in Allosteric Targeting

Validating the allosteric binding site of a novel inhibitor like PTP1B-IN-18K is a rigorous, evidence-based process that is essential for modern drug discovery. The multi-pronged approach outlined in this guide—combining enzyme kinetics, biophysical analysis, structural biology, site-directed mutagenesis, and cellular assays—constructs an unassailable argument for the compound's mechanism of action. Each step serves as a quality control checkpoint for the next, creating a self-validating workflow that de-risks the progression of the compound. By following this blueprint, researchers can move forward with confidence, knowing their molecule engages its target with the intended precision, selectivity, and functional consequence required for a next-generation therapeutic.

References

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology. [Link]

  • Bordeleau, M., et al. (2021). Recent advances in PTP1B signaling in metabolism and cancer. Bioscience Reports. [Link]

  • Tonks, N. K. (2013). PTP1B: From the sidelines to the front lines!. FEBS Letters. [Link]

  • Acosta-García, J., et al. (2021). The Protein Tyrosine Phosphatase PTB1B Role in the Development of Obesity, Diabetes, and Cancer and its Potential Inhibitors. Journal of Personalized Medicine. [Link]

  • Li, S., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLOS ONE. [Link]

  • Krishnan, N., et al. (2014). Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology. [Link]

  • Keedy, D. A., et al. (2018). An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife. [Link]

  • Brandão, T. A., et al. (2014). Allosteric inhibition of PTP1B activity by selective modification of a non-active site cysteine residue. Biochemistry. [Link]

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. PubMed. [Link]

  • Zhang, Z. Y. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology. [Link]

  • Lavecchia, A., et al. (2023). Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine. International Journal of Molecular Sciences. [Link]

  • Brandão, T. A., et al. (2005). Allosteric Inhibition of PTP1B Activity by Selective Modification of a Non-Active Site Cysteine Residue. ACS Publications. [Link]

  • Wu, W., et al. (2017). Improved Method for the Identification and Validation of Allosteric Sites. Journal of Chemical Information and Modeling. [Link]

  • Zhang, Z. Y. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. PubMed. [Link]

  • BPS Bioscience. (n.d.). PTP1B (Catalytic Domain) Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Sun, Z., et al. (2023). Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations. PLOS Computational Biology. [Link]

  • Zhang, Z. Y. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]

  • Barr, A. J., et al. (2009). Allosteric inhibition of PTPs. ResearchGate. [Link]

  • Elabscience. (n.d.). Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Gorska-Ponikowska, M., et al. (2019). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. Anticancer Research. [Link]

  • Krishnan, N., et al. (2014). Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology. [Link]

  • Keedy, D. A., et al. (2024). High-resolution double vision of the allosteric phosphatase PTP1B. IUCrJ. [Link]

  • Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. [Link]

  • Zhang, C., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Liu, Z., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences. [Link]

  • Sun, J. P., et al. (2012). Selective Protein Tyrosine Phosphatase 1B Inhibitors: Targeting the Second Phosphotyrosine Binding Site with Non-Carboxylic Acid-Containing Ligands. Journal of Medicinal Chemistry. [Link]

  • Fruitier-Arnaudin, I., et al. (2013). Surface Plasmon Resonance Analysis of the Binding Mechanism of Pharmacological and Peptidic Inhibitors to Human Somatic Angiotensin I-Converting Enzyme. Biochemistry. [Link]

  • Vo, K. (2020). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]

  • Patel, H., et al. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers. [Link]

  • Wan, X., et al. (2007). Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site. Journal of Medicinal Chemistry. [Link]

  • Liu, X., et al. (2023). Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Scott, D. A., et al. (2022). Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE. [Link]

  • Synapse. (2024). What are PTP1B inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Taut-Chin, A. M., et al. (2023). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences. [Link]

  • Kumar, A., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE. [Link]

  • Thareja, S. (2010). In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity. Journal of Computer-Aided Molecular Design. [Link]

  • Wang, Y., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules. [Link]

  • An, N., et al. (2024). Selective identification of allosteric inhibitors and co-drug combinations targeting kinases by using a nanopore tweezer approach. Nature Communications. [Link]

  • Page, R., et al. (2024). Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. Journal of Biological Chemistry. [Link]

  • Labbé, D. P., et al. (2013). Regulation of PTP1B activation through disruption of redox-complex formation. Nature Chemical Biology. [Link]

  • Wang, Y., et al. (2024). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology. [Link]

  • Liu, Z., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. MDPI. [Link]

  • Li, S., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLOS ONE. [Link]

  • Parson, C., et al. (2012). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Biochemistry. [Link]

Appendix: Detailed Experimental Protocols

Protocol 1: PTP1B Enzymatic Assay using pNPP

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Prepare a 2X working solution of recombinant human PTP1B (e.g., 10 nM final concentration) in Assay Buffer.

  • Prepare serial dilutions of PTP1B-IN-18K in DMSO, then dilute into Assay Buffer. Ensure final DMSO concentration is <1% in all wells.

  • In a 96-well clear flat-bottom plate, add 50 µL of the 2X PTP1B enzyme solution to wells containing 2.5 µL of the diluted inhibitor or DMSO (vehicle control). Incubate for 15 minutes at room temperature to allow for binding.

  • Prepare a 2X substrate solution of pNPP in Assay Buffer. For a full kinetic curve, this will be a serial dilution (e.g., from 20 mM down to 0.15 mM).

  • Initiate the reaction by adding 50 µL of the 2X pNPP solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve for each substrate and inhibitor concentration.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

  • Immobilize recombinant PTP1B onto a CM5 sensor chip surface via standard amine coupling chemistry to a density of ~2000-4000 Response Units (RU). A reference channel should be activated and blocked without protein to serve as a control.

  • Prepare a dilution series of PTP1B-IN-18K in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a buffer-only (zero concentration) sample for double referencing.

  • Perform a kinetic analysis by injecting each concentration of the inhibitor over the PTP1B and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.

  • Process the raw data by subtracting the reference channel signal and the buffer-only injection signal.

  • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 binding) using the instrument's evaluation software to determine ka, kd, and KD.

Protocol 3: Cellular Western Blot for Insulin Receptor Phosphorylation

  • Culture HepG2 cells to ~80% confluency in appropriate media.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of PTP1B-IN-18K or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes). Include an unstimulated control.

  • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and then incubate overnight with a primary antibody specific for the phosphorylated insulin receptor beta subunit (e.g., anti-pY1150/1151).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and image the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody for the total insulin receptor beta subunit as a loading control.

  • Quantify the band intensities using image analysis software and express the results as the ratio of phosphorylated IR to total IR.

Sources

Comparative

PTP1B-IN-18K selectivity profiling against other phosphatases

Overcoming the Homology Hurdle: Selectivity Profiling of PTP1B-IN-18K Against TCPTP and Other Phosphatases As a Senior Application Scientist navigating the landscape of metabolic disease drug discovery, I have observed a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming the Homology Hurdle: Selectivity Profiling of PTP1B-IN-18K Against TCPTP and Other Phosphatases

As a Senior Application Scientist navigating the landscape of metabolic disease drug discovery, I have observed a recurring bottleneck: the historical failure of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in the clinic is rarely due to a lack of potency. Instead, it is almost exclusively driven by a lack of selectivity[1]. PTP1B is a master negative regulator of insulin and leptin signaling, making it a highly validated target for Type 2 Diabetes (T2D) and obesity[2][3]. However, its active site is highly conserved across the protein tyrosine phosphatase (PTP) family.

The most critical counter-target is T-cell protein tyrosine phosphatase (TCPTP), which shares nearly 70% sequence homology with PTP1B[4]. Inhibiting TCPTP leads to severe systemic inflammation and lethality. Consequently, traditional active-site competitive inhibitors (often relying on highly charged phosphotyrosine mimetics) universally fail to achieve the necessary therapeutic window.

This guide provides an objective, data-driven comparison of PTP1B-IN-18K (Compound 18K) —a novel, non-carboxylate benzoylsulfonamide-based inhibitor—against conventional alternatives, detailing the structural causality of its selectivity and the self-validating protocols required to evaluate it[4][5].

Mechanistic Causality & Structural Basis of Selectivity

Active-site inhibitors bind to the highly conserved catalytic pocket, making cross-reactivity unavoidable. PTP1B-IN-18K circumvents this by functioning as a non-competitive, allosteric inhibitor [5].

During molecular dynamic (MD) simulations and structural modeling, PTP1B-IN-18K adopts a U-shaped conformation, anchoring into a novel allosteric site via hydrogen bonds and salt bridges around its benzoylsulfonamide scaffold[4].

The Causality of Selectivity: The profound selectivity of 18K against TCPTP boils down to a single amino acid variance in this allosteric pocket. In PTP1B, residue Phe280 provides essential aromatic ( π−π ) and van der Waals interactions that stabilize the inhibitor's U-shaped conformation[4]. In TCPTP, this residue is replaced by Cys278 [4]. The loss of this bulky aromatic ring in TCPTP completely abolishes the binding affinity of 18K, rendering it highly selective for PTP1B[4].

G Insulin Insulin IR Insulin Receptor (IR) Active State Insulin->IR Activates IRS1 IRS-1 / PI3K / Akt Signaling Cascade IR->IRS1 Tyrosine Phosphorylation Metabolism Glucose Uptake & Metabolic Homeostasis IRS1->Metabolism Promotes PTP1B PTP1B (Catalytically Active) PTP1B->IR Dephosphorylates (Negative Feedback) Inhibitor PTP1B-IN-18K (Allosteric Modulator) Inhibitor->PTP1B Binds Allosteric Site (Prevents WPD Loop Closure)

Fig 1. Mechanism of action of PTP1B-IN-18K in rescuing insulin receptor signaling pathways.

Comparative Performance Profiling

To objectively evaluate PTP1B-IN-18K, we must benchmark it against other notable PTP1B inhibitors that have either entered clinical trials (like Ertiprotafib) or demonstrated advanced preclinical efficacy (like JTT-551)[1][6].

Table 1: Selectivity and Mechanistic Comparison of PTP1B Inhibitors

CompoundBinding MechanismPTP1B IC50 / KiTCPTP IC50 / KiSelectivity Fold (PTP1B vs TCPTP)In Vivo Efficacy Notes
PTP1B-IN-18K Non-competitive (Allosteric)0.25 µM > 50 µM> 200-fold High oral absorption; reduced plasma glucose in db/db mice with no side effects[4][5].
JTT-551 Mixed-type0.22 µM9.3 µM~42-foldEnhanced IR phosphorylation; hypoglycemic effect in db/db mice[6].
Ertiprotafib Competitive / Dual PPAR agonist1.0 - 31.2 µMPoorLowDiscontinued in Phase II due to off-target effects and poor selectivity[1].
Generic Phosphotyrosine Mimetics Competitive (Active Site)< 0.1 µM< 0.1 µM~1-fold (Non-selective)Unviable for clinical development due to systemic immune toxicity.

Data Synthesis: While competitive inhibitors can achieve sub-nanomolar potency, their lack of selectivity creates insurmountable toxicity. PTP1B-IN-18K sacrifices extreme active-site potency for a highly optimized allosteric fit, yielding an exceptional >200-fold selectivity window over TCPTP[4][5].

Self-Validating Experimental Methodologies

To rigorously verify the claims of compound 18K, researchers must employ self-validating assay systems. Below are the definitive protocols for validating mechanism of action and cellular selectivity.

Protocol A: Enzymatic Kinetic & Selectivity Assay

Purpose: To confirm non-competitive inhibition and quantify selectivity against a panel of phosphatases. Causality: We use p-nitrophenyl phosphate (pNPP) because it is a universal, small-molecule substrate. Unlike large phosphopeptides, pNPP allows us to accurately calculate Michaelis-Menten kinetics ( Vmax​ and Km​ ) without steric hindrance masking the allosteric effects[6].

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare recombinant human PTP1B (full-length or 1-400 construct to ensure the allosteric site is intact) and recombinant human TCPTP in assay buffer (50 mM HEPES pH 7.4, 2 mM EDTA, 3 mM DTT, 0.1% BSA).

  • Inhibitor Titration: Serially dilute PTP1B-IN-18K (from 100 µM to 1 nM) in DMSO. Keep final DMSO concentration constant at 1% across all wells.

  • Internal Validation Control: In a parallel set of wells, use a known competitive inhibitor (e.g., Suramin) as a control.

  • Substrate Addition: Add varying concentrations of pNPP (0.5 to 10 mM) to the enzyme-inhibitor mixture.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 30 minutes at 30°C.

  • Data Analysis (Self-Validation Check):

    • Plot Lineweaver-Burk double-reciprocal graphs.

    • Validation: The competitive control must show an altered Km​ with an unchanged Vmax​ . PTP1B-IN-18K must show a decreased Vmax​ with an unchanged Km​ , proving non-competitive allosteric binding[5].

    • Calculate IC50s for both PTP1B and TCPTP to confirm the >200-fold selectivity window.

Protocol B: Cellular Target Engagement & Orthogonal Counter-Screen

Purpose: To prove that 18K selectively enhances PTP1B-dependent pathways without disrupting TCPTP-dependent pathways in a live cellular environment. Causality: Enzymatic selectivity does not always translate to cellular selectivity due to differential membrane permeability and sub-cellular compartmentalization (PTP1B is localized to the ER; TCPTP is predominantly nuclear). We must measure distinct downstream functional readouts for both targets simultaneously.

Step-by-Step Workflow:

  • Cell Culture: Culture L6 rat skeletal myoblasts and differentiate them into myotubes (a standard model for glucose uptake)[6].

  • Compound Treatment: Starve cells in serum-free media for 4 hours. Pre-treat with 1 µM, 5 µM, and 10 µM of PTP1B-IN-18K for 1 hour.

  • Pathway Stimulation (The Bifurcated Screen):

    • PTP1B Pathway (Positive Control): Stimulate cells with sub-maximal Insulin (10 nM) for 10 minutes.

    • TCPTP Pathway (Negative Counter-Screen): Stimulate a parallel set of cells with IFN- γ (10 ng/mL) for 30 minutes (TCPTP negatively regulates STAT1 phosphorylation).

  • Lysate Preparation & Western Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE and probe for:

    • p-IR (Tyr1162/1163) and p-Akt (Ser473) for the insulin pathway.

    • p-STAT1 (Tyr701) for the IFN- γ pathway.

  • Functional Readout: Conduct a 2-Deoxyglucose (2-DG) uptake assay using a luminescence-based kit to confirm metabolic translation.

  • Data Analysis (Self-Validation Check):

    • Validation: 18K must dose-dependently increase insulin-stimulated p-IR and 2-DG uptake (confirming PTP1B inhibition)[6]. Crucially, 18K must not alter IFN- γ -stimulated p-STAT1 levels compared to vehicle (confirming cellular TCPTP inactivity).

Conclusion

For drug development professionals evaluating phosphatase targets, PTP1B-IN-18K represents a structural blueprint for success. By abandoning the competitive active-site paradigm in favor of a non-carboxylate benzoylsulfonamide scaffold, 18K exploits the Phe280/Cys278 structural divergence to achieve unprecedented selectivity[4][5]. This mechanistic elegance directly translates to its clean in vivo profile, making it a superior pharmacological tool and a promising lead for metabolic therapeutics.

References

  • Morishita K, Shoji Y, Tanaka S, Fukui M, Ito Y, Kitao T, Ozawa S, Hirono S, Shirahase H. "Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors with Non-competitive Actions." Chem Pharm Bull (Tokyo). 2017;65(12):1144-1160. URL: [Link]

  • Fukuda S, et al. "Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551." ResearchGate (Source Compilation). URL: [Link]

  • Erbe DV, et al. "Ertiprotafib Improves Glycemic Control and Lowers Lipids via Multiple Mechanisms." ResearchGate (Source Compilation). URL: [Link]

  • Morishita K, et al. "Structural Models of 18K-PTP1B and 18K-TCPTP Complexes." ResearchGate (Figure Extraction). URL: [Link]

  • Youssef, et al. "Recent advances in PTP1B signaling in metabolism and cancer." Portland Press / Bioscience Reports. URL: [Link]

Sources

Validation

A Comparative Guide to PTP1B-IN-18K and Other Competitive PTP1B Inhibitors for Researchers

In the landscape of therapeutic drug discovery for metabolic diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of both insulin and leptin signaling pathways.[1][2][3][4][5] It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic drug discovery for metabolic diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of both insulin and leptin signaling pathways.[1][2][3][4][5] Its overexpression or hyperactivity is strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1][2][3][5] Consequently, the development of potent and selective PTP1B inhibitors is a highly pursued strategy. This guide provides an in-depth, objective comparison of PTP1B-IN-18K, a novel benzoylsulfonamide-based inhibitor, with other well-characterized competitive PTP1B inhibitors. We will delve into their mechanisms of action, potency, selectivity, and cellular and in vivo efficacy, supported by experimental data and detailed protocols to aid researchers in their investigations.

The Central Role of PTP1B in Insulin Signaling

PTP1B functions as a key gatekeeper in the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that ultimately leads to glucose uptake and utilization. PTP1B counteracts this process by dephosphorylating the activated insulin receptor and its substrates, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating the insulin signal.[1][2][4][5] Inhibition of PTP1B is therefore expected to enhance and prolong insulin signaling, leading to improved glucose homeostasis.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) P_IR Phosphorylated IR (pY) Insulin_Receptor->P_IR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds P_IRS1 Phosphorylated IRS-1 (pY) P_IR->P_IRS1 Phosphorylates IRS1 IRS-1 IRS1->P_IRS1 PI3K_Akt PI3K/Akt Pathway P_IRS1->PI3K_Akt GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->P_IR Dephosphorylates PTP1B->P_IRS1 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

Caption: The role of PTP1B in negatively regulating the insulin signaling pathway.

A Comparative Analysis of PTP1B Inhibitors

The development of PTP1B inhibitors has been challenging, primarily due to the highly conserved and positively charged nature of the active site among protein tyrosine phosphatases, leading to issues with selectivity and cell permeability.[6][7] This has driven the exploration of inhibitors with diverse chemical scaffolds and mechanisms of action.

InhibitorChemical ClassMechanism of ActionPotency (IC50/Ki)Selectivity (vs. TCPTP)
PTP1B-IN-18K BenzoylsulfonamideNon-competitive (Allosteric)IC50: 0.25 µM[8][9][10]Selective (exact fold not specified)[8][9][10]
JTT-551 DithiazolylmethylglycinateMixed-typeKi: 0.22 µM[11][12][13]~42-fold[11][12][13]
CPT-157633 Difluoro-phosphonomethyl phenylalanineCompetitiveKi: 40 nM[14][15]Markedly selective over a panel of PTPs[14][15]
Trodusquemine (MSI-1436) AminosterolNon-competitive (Allosteric)IC50: ~1 µM[16]Highly selective[17]

PTP1B-IN-18K emerges as a potent, non-competitive inhibitor from the benzoylsulfonamide class.[8][9][10] Its allosteric mechanism of action, binding to a site distinct from the catalytic pocket, is a promising strategy for achieving selectivity over other highly homologous phosphatases like T-cell PTP (TCPTP).[8][9][10][18] This is a significant advantage, as TCPTP knockout mice exhibit severe immune defects, highlighting the need for selective PTP1B inhibition.[6]

JTT-551 is a well-characterized inhibitor with a mixed-type mechanism of inhibition and demonstrates good selectivity for PTP1B over TCPTP, CD45, and LAR.[11][12][13] Its ability to enhance insulin-stimulated glucose uptake in cellular models and its in vivo efficacy have been documented.[11][12][19]

CPT-157633 stands out for its high potency as a competitive inhibitor, with a Ki in the nanomolar range.[14][15] It has demonstrated significant selectivity against a panel of other phosphatases and has shown therapeutic potential in preclinical models of neurological and metabolic disorders.[14][15][20][21]

Trodusquemine (MSI-1436) is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[16][17] It has been shown to increase glucose uptake in various cell types and has demonstrated beneficial effects on glucose homeostasis and insulin sensitivity in vivo.[22][23][24][25][26]

Cellular and In Vivo Performance

InhibitorCellular ActivityIn Vivo EfficacyOral Bioavailability
PTP1B-IN-18K Expected to enhance insulin signaling (based on mechanism)Reduces plasma glucose in db/db mice[8][9]High oral absorption in mice, rats, and dogs[8][9]
JTT-551 Increases insulin-stimulated glucose uptake in L6 myotubes[11][12][19]Enhances IR phosphorylation in the liver and reduces blood glucose in ob/ob and db/db mice[11][12][13][19]Orally active
CPT-157633 Enhances TRKB phosphorylation in brain lysates[14]Alleviates glucose intolerance in mouse models[20][21]Active via intracerebroventricular infusion[21]
Trodusquemine (MSI-1436) Increases glucose uptake in hepatic progenitor cells[22][23][24]Improves glucose homeostasis and insulin sensitivity in horses with metabolic syndrome[25]Limited oral bioavailability, typically administered via injection[17]

PTP1B-IN-18K demonstrates promising in vivo activity with significant reduction in plasma glucose levels in diabetic mice following oral administration, indicating good oral bioavailability.[8][9] This is a critical advantage for a potential therapeutic agent. While specific cellular glucose uptake data for PTP1B-IN-18K is not detailed in the available literature, its demonstrated in vivo efficacy strongly suggests a positive impact on cellular insulin sensitivity.

Experimental Protocols for Inhibitor Characterization

To aid researchers in the evaluation of PTP1B inhibitors, we provide the following detailed, self-validating experimental protocols.

In Vitro PTP1B Enzymatic Assay

This colorimetric assay is a robust method for determining the potency (IC50) of PTP1B inhibitors.[12]

PTP1B_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, PTP1B Enzyme, pNPP Substrate, and Inhibitor Dilutions Preincubation Pre-incubate PTP1B Enzyme with Inhibitor (or vehicle) Reagents->Preincubation Reaction Add pNPP Substrate to initiate reaction Preincubation->Reaction Quench Stop reaction with NaOH Reaction->Quench Readout Measure Absorbance at 405 nm Quench->Readout Analysis Calculate % Inhibition and determine IC50 Readout->Analysis

Caption: Workflow for the in vitro PTP1B enzymatic assay.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 5 mM DTT (add fresh)[27]

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Stop Solution: 3 M NaOH[27]

  • Test Inhibitor (e.g., PTP1B-IN-18K)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute PTP1B enzyme to a working concentration (e.g., 50 nM) in cold Assay Buffer.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in water. Dilute to a working concentration (e.g., 2 mM) in Assay Buffer just before use.

    • Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of Assay Buffer to the blank wells.

    • Add 25 µL of the test inhibitor dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Add 25 µL of the PTP1B enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the pNPP working solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3 M NaOH to all wells.

  • Readout: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Insulin Receptor Phosphorylation

This protocol allows for the assessment of an inhibitor's ability to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.

Materials:

  • Cell line expressing the human insulin receptor (e.g., HepG2, CHO-IR)

  • Cell culture medium and serum

  • Insulin

  • Test Inhibitor

  • Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151) and anti-total-Insulin Receptor β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with Lysis Buffer containing phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Insulin Receptor β overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total Insulin Receptor β to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-IR signal to the total-IR signal.

Conclusion and Future Directions

The landscape of PTP1B inhibitors is diverse, with promising candidates emerging from different chemical classes and with distinct mechanisms of action. PTP1B-IN-18K, with its non-competitive, allosteric mode of inhibition and favorable pharmacokinetic profile, represents a significant advancement in the field. Its high oral bioavailability addresses a key challenge that has hindered the clinical development of many previous PTP1B inhibitors.

While the current data for PTP1B-IN-18K is compelling, further research is warranted to fully elucidate its therapeutic potential. A comprehensive selectivity profile against a broad panel of phosphatases would provide a clearer picture of its off-target effects. Additionally, detailed cellular studies, including glucose uptake assays and analysis of downstream signaling components beyond the insulin receptor, will be crucial for a complete understanding of its cellular mechanism of action. Head-to-head in vivo efficacy and pharmacokinetic studies comparing PTP1B-IN-18K with other leading competitive and allosteric inhibitors would provide invaluable data for its continued development.

The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and information to advance the study of PTP1B inhibitors and contribute to the development of novel therapeutics for metabolic diseases.

References

  • Ota, T., et al. (2010). Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551. Diabetes, Obesity and Metabolism, 12(4), 355-362.
  • Bourebaba, L., et al. (2023). Trodusquemine (MSI-1436) restores metabolic flexibility and mitochondrial dynamics in insulin-resistant equine hepatic progenitor cells (HPCs). Preprints.org, 2023070283.
  • Fukuda, S., et al. (2010). Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551. Diabetes, Obesity and Metabolism, 12(4), 355-362.
  • Morishita, K., et al. (2017). Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors with Non-competitive Actions. Chemical & Pharmaceutical Bulletin, 65(12), 1144-1160.
  • Marycz, K., et al. (2024). Trodusquemine (MSI-1436) Restores Metabolic Flexibility and Mitochondrial Dynamics in Insulin-Resistant Equine Hepatic Progenitor Cells (HPCs). International Journal of Molecular Sciences, 25(2), 949.
  • MIMT. (2024). Trodusquemine (MSI-1436)
  • Al-hachim, G., et al. (2019). Comparative study of protein tyrosine phosphatase 1B (PTP1B) inhibitors in high-fat/high-cholesterol diet fed C57/B6 and ApoE-/- mouse models of diabetes and cardiovascular diseases. The Journal of Physiology, 597(S1), 131-132.
  • Bourebaba, N., et al. (2023). The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses. Frontiers in Veterinary Science, 10, 1245842.
  • Maccari, R., & Ottanà, R. (2023). Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine. International Journal of Molecular Sciences, 24(11), 9578.
  • Ueno, H., et al. (2014). Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice. Journal of Diabetes Research, 2014, 680348.
  • Ali, A., et al. (2023). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-244.
  • Krishnan, N., et al. (2015). PTP1B inhibition suggests a therapeutic strategy for Rett syndrome.
  • MedchemExpress. (n.d.). JTT 551. MedchemExpress.
  • Scribd. (n.d.). Novel Non-Carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors With Non-Competitive Actions. Scribd.
  • Sigma-Aldrich. (n.d.). PTP1B Inhibitor II, JTT-551. Sigma-Aldrich.
  • Lounis, M., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7035.
  • Verma, M., et al. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Online Journal of Pharmacology & Pharmaceutics, 2(1).
  • Patsnap Synapse. (2025, March 11). What PTP1B inhibitors are in clinical trials currently?
  • MedchemExpress. (n.d.). CPT-157633. MedchemExpress.
  • Zhang, Z. Y. (2009). Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors for the Treatment of Diabetes, Obesity, and Cancer. Journal of Medicinal Chemistry, 52(23), 7362-7377.
  • ResearchGate. (n.d.). Biochemical characterization of the PTP1B inhibitor CPT157633.
  • ResearchGate. (n.d.). Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors for the Treatment of Diabetes, Obesity, and Cancer.
  • ResearchGate. (n.d.). Chemical Structures of PTP1B Inhibitors.
  • Zhang, X., et al. (2013). A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance. British Journal of Pharmacology, 170(4), 849-862.
  • Hu, Y. (2011). In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity. SAR and QSAR in Environmental Research, 22(3-4), 315-329.
  • Thompson, D., & Mooradian, A. D. (2024). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology, 15, 1412345.
  • Bence, K. K., & Neel, B. G. (2015). Protein Tyrosine Phosphatase 1B Deficiency Improves Glucose Homeostasis in Type 1 Diabetes Treated With Leptin. Diabetes, 64(7), 2496-2506.
  • Labil, R., et al. (2017). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. The Journal of Biological Chemistry, 292(42), 17293-17305.
  • ResearchGate. (n.d.). Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site.
  • Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 7(5), 1649-1658.
  • Jung, H. A., et al. (2018). Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study. Molecules, 23(5), 1238.
  • Bourdeau, A., & Tremblay, M. L. (2006). PTP1B: a double agent in metabolism and oncogenesis. Trends in Molecular Medicine, 12(10), 450-457.
  • ResearchGate. (n.d.). Structural Models of 18K-PTP1B and 18K-TCPTP Complexes.
  • Lounis, M., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7035.
  • Mladenovic, M., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 25(13), 6965.
  • Parvez, S., et al. (2010). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Biochemistry, 49(48), 10380-10388.

Sources

Comparative

A Head-to-Head Comparison of PTP1B-IN-18K and Trodusquemine (MSI-1436): A Guide for Researchers

An In-Depth Efficacy Analysis of Two Prominent PTP1B Inhibitors For researchers and drug development professionals in the metabolic disease and oncology space, the protein tyrosine phosphatase 1B (PTP1B) has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Efficacy Analysis of Two Prominent PTP1B Inhibitors

For researchers and drug development professionals in the metabolic disease and oncology space, the protein tyrosine phosphatase 1B (PTP1B) has emerged as a compelling therapeutic target. Its role as a negative regulator of both insulin and leptin signaling pathways positions it as a critical node in the control of glucose homeostasis and body weight.[1] The pursuit of potent and selective PTP1B inhibitors has led to the development of numerous candidates, each with a unique profile of efficacy, selectivity, and pharmacokinetic properties.

This guide provides a detailed comparative analysis of two noteworthy PTP1B inhibitors: PTP1B-IN-18K and Trodusquemine (MSI-1436). While both compounds show promise in preclinical models, they exhibit significant differences in their chemical nature, oral bioavailability, and the breadth of available efficacy data. This document aims to equip researchers with the necessary information to make informed decisions in their own PTP1B-targeted research endeavors.

The Central Role of PTP1B in Metabolic Regulation

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating key metabolic signaling cascades.[2] Localized to the endoplasmic reticulum, PTP1B acts as a gatekeeper, dephosphorylating and thereby inactivating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[2] This action dampens the insulin signal, which is essential for glucose uptake and utilization. Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key mediator of leptin's effects on appetite suppression and energy expenditure.[3] Consequently, inhibition of PTP1B is a promising therapeutic strategy to enhance both insulin and leptin sensitivity, offering a dual benefit in the management of type 2 diabetes and obesity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Inhibitor PTP1B Inhibitor (PTP1B-IN-18K or Trodusquemine) Inhibitor->PTP1B Inhibits

Figure 1: PTP1B as a negative regulator of insulin and leptin signaling pathways.

Comparative Profile: PTP1B-IN-18K versus Trodusquemine

FeaturePTP1B-IN-18KTrodusquemine (MSI-1436)
Chemical Name 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide(3β,5α,7α,24R)-3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate
Chemical Class Benzoylsulfonamide derivativeAminosterol (polyamine steroid conjugate)
Mechanism of Action Non-competitive, allosteric inhibitor[4][5]Non-competitive, allosteric inhibitor[6]
PTP1B IC50 0.25 µM[4][7]~1 µM[6]
Selectivity Selective for PTP1B. Molecular modeling suggests weaker interaction with TCPTP due to amino acid differences in the allosteric binding pocket.[7]~200-fold selective for PTP1B over TCPTP.[4] Also shows some affinity for dopamine and norepinephrine transporters.[6]
Oral Bioavailability High oral absorption demonstrated in mice, rats, and dogs.[4]Poor, due to its charged molecular structure.[4]
In Vivo Efficacy Significantly reduced plasma glucose levels in db/db mice at 30 mg/kg/day (p.o.) for one week.[4]Reduces body weight, improves glucose tolerance, and lowers insulin and leptin levels in ob/ob, db/db, and diet-induced obese mice (5-10 mg/kg, i.p. or i.v.).[4][8]
Clinical Development PreclinicalCompleted Phase 1 trials for obesity and type 2 diabetes.[9]

In-Depth Efficacy Analysis

PTP1B-IN-18K: A Promising Orally Bioavailable Candidate

PTP1B-IN-18K is a novel, synthetic benzoylsulfonamide derivative identified as a potent and selective PTP1B inhibitor.[4] A key distinguishing feature of PTP1B-IN-18K is its excellent oral bioavailability, a significant hurdle that has limited the clinical development of many PTP1B inhibitors.[4][10]

Preclinical Efficacy of PTP1B-IN-18K:

  • In Vitro Potency: PTP1B-IN-18K exhibits a potent inhibitory effect on PTP1B with a half-maximal inhibitory concentration (IC50) of 0.25 µM.[4]

  • Mechanism of Action: Kinetic studies have confirmed that PTP1B-IN-18K acts as a non-competitive inhibitor, binding to an allosteric site on the enzyme rather than the highly conserved catalytic site.[4] This allosteric inhibition is a sought-after characteristic, as it can confer greater selectivity over other highly homologous protein tyrosine phosphatases.[11]

  • In Vivo Efficacy in a Genetic Model of Diabetes: In a study utilizing db/db mice, a genetic model of type 2 diabetes, oral administration of PTP1B-IN-18K at a dose of 30 mg/kg/day for one week resulted in a significant reduction in plasma glucose levels without any reported side effects.[4]

While the available data for PTP1B-IN-18K is promising, particularly concerning its oral bioavailability and in vivo glucose-lowering effects, further studies are needed to fully characterize its efficacy profile. Specifically, data on its effects on body weight, insulin and leptin levels in diet-induced obesity models would provide a more direct comparison with Trodusquemine.

Trodusquemine (MSI-1436): A Well-Characterized but Orally Limited Inhibitor

Trodusquemine, a naturally occurring aminosterol, is one of the most extensively studied PTP1B inhibitors.[9] It has a well-established allosteric mechanism of action and has demonstrated robust efficacy in a variety of preclinical models of metabolic disease.[4][6]

Preclinical Efficacy of Trodusquemine:

  • Broad Metabolic Benefits: In preclinical studies using genetic (ob/ob and db/db) and diet-induced models of obesity, Trodusquemine has been shown to suppress appetite, reduce body weight in a fat-specific manner, and improve plasma levels of insulin and leptin.[4][8] Furthermore, it has demonstrated the ability to improve glucose tolerance and lower HbA1c levels.[8]

  • Selectivity: Trodusquemine exhibits a high degree of selectivity for PTP1B, with approximately 200-fold greater potency against PTP1B compared to its closest homolog, T-cell protein tyrosine phosphatase (TCPTP).[4] However, it also shows some off-target affinity for the dopamine and norepinephrine transporters.[6]

  • Clinical Evaluation: Trodusquemine has progressed through Phase 1 clinical trials, where it was found to be generally well-tolerated in healthy volunteers and individuals with obesity and/or type 2 diabetes.[9][12]

The primary limitation of Trodusquemine is its poor oral bioavailability, necessitating intravenous or intraperitoneal administration in preclinical and clinical studies.[4] This characteristic significantly hinders its potential as a convenient, long-term therapeutic agent for chronic conditions like diabetes and obesity.

Experimental Methodologies for Efficacy Evaluation

To aid researchers in their evaluation of PTP1B inhibitors, we provide the following detailed protocols for key in vivo and in vitro experiments.

In Vivo Efficacy Assessment in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity and subsequent treatment with PTP1B inhibitors to evaluate their effects on metabolic parameters.

DIO_Workflow start Start: 6-week-old C57BL/6J mice diet High-Fat Diet (60% kcal from fat) for 8-12 weeks start->diet randomization Randomization into treatment groups (n=8-10 per group) diet->randomization treatment Daily administration of vehicle or PTP1B inhibitor (e.g., oral gavage for PTP1B-IN-18K, IP injection for Trodusquemine) for 4-8 weeks randomization->treatment monitoring Monitor body weight and food intake weekly treatment->monitoring metabolic_tests Perform glucose tolerance test (GTT) and insulin tolerance test (ITT) at baseline and end of study treatment->metabolic_tests endpoint Endpoint: Collect blood for analysis of glucose, insulin, leptin, and lipids. Harvest tissues (liver, adipose, muscle) for further analysis. monitoring->endpoint metabolic_tests->endpoint end Data Analysis endpoint->end

Figure 2: Workflow for evaluating PTP1B inhibitor efficacy in a diet-induced obesity mouse model.

Step-by-Step Protocol:

  • Animal Model and Diet:

    • Begin with 6-week-old male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.[13]

    • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Acclimate the mice for one week on a standard chow diet.[13]

    • Switch the mice to a high-fat diet (HFD), typically with 60% of kilocalories derived from fat, for a period of 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[14][15]

  • Treatment Protocol:

    • After the diet-induction period, randomize the mice into treatment groups (e.g., vehicle control, PTP1B-IN-18K, Trodusquemine).

    • Administer the compounds daily for a period of 4-8 weeks. For orally bioavailable compounds like PTP1B-IN-18K, oral gavage is the preferred route. For compounds with poor oral bioavailability like Trodusquemine, intraperitoneal (IP) injection is typically used.

    • Monitor body weight and food intake weekly throughout the treatment period.

  • Metabolic Phenotyping:

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline (before treatment) and at the end of the study to assess changes in glucose homeostasis and insulin sensitivity.[15][16]

    • For GTT, fast the mice overnight, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or IP injection, and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • For ITT, fast the mice for a shorter period (e.g., 4-6 hours), administer a bolus of insulin (e.g., 0.75-1 U/kg) via IP injection, and measure blood glucose at similar time points as the GTT.[15]

  • Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for the analysis of plasma glucose, insulin, leptin, triglycerides, and cholesterol.

    • Harvest key metabolic tissues such as the liver, white and brown adipose tissue, and skeletal muscle. These tissues can be used for histological analysis, gene expression studies, and Western blotting to assess the molecular effects of the inhibitors.

In Vitro Analysis of Insulin Signaling by Western Blotting

This protocol details the steps to assess the impact of PTP1B inhibitors on the phosphorylation status of key proteins in the insulin signaling pathway in a cell-based assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line, such as HepG2 (human hepatoma) or C2C12 (mouse myoblasts), in appropriate growth medium.

    • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with the PTP1B inhibitor (e.g., PTP1B-IN-18K or Trodusquemine) at various concentrations for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Scrape the cell lysate and transfer it to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[18]

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of insulin receptor (p-IR) and Akt (p-Akt), as well as antibodies for the total forms of these proteins, overnight at 4°C.[20]

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative level of phosphorylation.

Conclusion and Future Directions

Both PTP1B-IN-18K and Trodusquemine are valuable research tools for investigating the physiological and pathological roles of PTP1B. Trodusquemine, with its extensive preclinical and initial clinical data, has significantly contributed to validating PTP1B as a therapeutic target. However, its poor oral bioavailability remains a major obstacle for its widespread clinical application in chronic metabolic diseases.

PTP1B-IN-18K, on the other hand, presents a compelling profile with its potent and selective allosteric inhibition of PTP1B, coupled with high oral bioavailability. The initial in vivo data demonstrating glucose-lowering effects are encouraging. Future research should focus on a more comprehensive in vivo characterization of PTP1B-IN-18K in diet-induced obesity models to assess its effects on body weight, adiposity, and lipid profiles, which would allow for a more direct and thorough comparison with Trodusquemine. Furthermore, a detailed selectivity profiling of PTP1B-IN-18K against a broader panel of protein tyrosine phosphatases will be crucial in predicting its potential for off-target effects.

For researchers selecting a PTP1B inhibitor, the choice between PTP1B-IN-18K and Trodusquemine will depend on the specific experimental needs. For studies where oral administration is a key requirement, PTP1B-IN-18K is the clear choice. For research building upon the extensive existing literature and where parenteral administration is feasible, Trodusquemine remains a well-validated tool. Ultimately, the continued investigation of diverse PTP1B inhibitors will be instrumental in advancing our understanding of PTP1B-mediated signaling and in the development of novel therapies for metabolic diseases.

References

Sources

Validation

Head-to-head comparison of allosteric PTP1B inhibitors

A Head-to-Head Comparison of Allosteric PTP1B Inhibitors: Mechanisms, Efficacy, and Experimental Validation Introduction Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Head-to-Head Comparison of Allosteric PTP1B Inhibitors: Mechanisms, Efficacy, and Experimental Validation

Introduction Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling pathways, making it a highly validated target for metabolic disorders such as type 2 diabetes and obesity, as well as oncology[1]. However, traditional drug discovery efforts targeting the PTP1B catalytic site have been historically plagued by two insurmountable hurdles. First, the active site is highly conserved across the PTP family (particularly with T-cell protein tyrosine phosphatase, TCPTP), leading to severe off-target toxicity[1]. Second, competitive inhibitors require highly polar, phosphotyrosine-mimicking moieties that result in poor cell permeability and low oral bioavailability[2].

The paradigm has now shifted toward allosteric inhibition. By targeting less conserved, distal hydrophobic pockets or the regulatory C-terminal domain, allosteric inhibitors offer superior selectivity and pharmacokinetic profiles[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the leading allosteric PTP1B inhibitors—Trodusquemine (MSI-1436), DPM-1001, and Benzofuran Sulfonamides—and provide the self-validating experimental protocols required to evaluate them accurately in your laboratory.

Mechanistic Overview of Allosteric Inhibition Allosteric PTP1B inhibitors generally function by locking the enzyme in an inactive conformation. The catalytic cycle of PTP1B relies heavily on the high mobility of the WPD loop (residues 177–185). Upon substrate binding, the WPD loop closes over the active site to facilitate dephosphorylation[4]. Allosteric modulators disrupt this dynamic through two primary mechanisms:

  • α3-α6-α7 Pocket Binders: Compounds like benzofuran sulfonamides bind to a hydrophobic pocket approximately 20 Å away from the active site. This binding induces a conformational rearrangement in helix α7, pulling helix α3 outward and preventing the WPD loop from closing[4].

  • C-Terminal Domain Binders: Aminosterols (e.g., Trodusquemine, DPM-1001) bind primarily to the α9 helix of the extended C-terminus and secondary sites near the α3-α6-α7 helices. This interaction initiates a structural rearrangement that non-competitively inhibits catalytic function[3].

PTP1B_Mechanism Insulin_Receptor Insulin/Leptin Receptor PTP1B_Active PTP1B (Active) WPD Loop Closed Insulin_Receptor->PTP1B_Active recruits Signal_Propagation Signal Propagation (Metabolic Homeostasis) Insulin_Receptor->Signal_Propagation active signaling Dephosphorylation Dephosphorylation (Signal Attenuation) PTP1B_Active->Dephosphorylation catalyzes PTP1B_Inactive PTP1B (Inactive) WPD Loop Open PTP1B_Inactive->PTP1B_Active prevents closure Allosteric_Inhibitor Allosteric Inhibitor (e.g., DPM-1001) Allosteric_Inhibitor->PTP1B_Inactive binds α3-α6-α7/α9 Dephosphorylation->Insulin_Receptor inhibits

Fig 1. Allosteric regulation of PTP1B and its impact on insulin/leptin receptor signaling pathways.

Head-to-Head Comparison of Key Allosteric Inhibitors

Trodusquemine (MSI-1436) Originally discovered as a broad-spectrum antimicrobial agent, Trodusquemine represents a milestone in PTP1B allostery[1]. It acts as a reversible, non-competitive inhibitor with an IC50 of ~1 µM and exhibits >200-fold selectivity over TCPTP[1][3]. While it successfully entered clinical trials for obesity and breast cancer, its highly charged aminosterol structure limits oral bioavailability, necessitating systemic administration[3].

DPM-1001 Designed to overcome the pharmacokinetic limitations of MSI-1436, DPM-1001 is an uncharged, orally bioavailable analog. It is currently the most promising preclinical allosteric inhibitor, boasting an IC50 of 100 nM[3][5]. Interestingly, DPM-1001 is also a potent copper chelator, and its interaction with the PTP1B C-terminus is ion-dependent[3].

Benzofuran Sulfonamides (e.g., Compound 3) Representing a distinct chemical class, these compounds target the classical α3-α6-α7 allosteric pocket. Compound 3 demonstrates an IC50 of ~8 µM[4]. While less potent than the aminosterols, they provide a highly druggable scaffold that is free from the complex stereochemistry of natural products, making them excellent starting points for structure-based drug design (SBDD)[4].

Comparative Data Summary

InhibitorChemical ClassPrimary Binding SiteIC50BioavailabilityClinical Status
Trodusquemine (MSI-1436) AminosterolC-terminal domain (α9)~1 µMLow (Charged)Phase II (Discontinued)
DPM-1001 Aminosterol AnalogC-terminal domain100 nMHigh (Orally Active)Preclinical
Compound 3 Benzofuran Sulfonamideα3-α6-α7 helices~8 µMModeratePreclinical

Experimental Protocols for Validation

To ensure scientific integrity, any evaluation of these inhibitors must utilize a self-validating assay system. The following protocol outlines the gold-standard biochemical assay for PTP1B activity.

Causality Check: We utilize p-nitrophenyl phosphate (pNPP) as a chromogenic substrate because its dephosphorylation yields p-nitrophenol (pNP), which absorbs strongly at 405 nm, allowing for continuous, high-throughput kinetic monitoring[6][7].

Assay_Workflow Prep 1. Reagent Preparation (PTP1B, pNPP, Buffer) Incubation 2. Inhibitor Pre-incubation (37°C, 30 min) Prep->Incubation Reaction 3. Substrate Addition (pNPP -> pNP) Incubation->Reaction Termination 4. Reaction Termination (NaOH Addition) Reaction->Termination Readout 5. Absorbance Readout (405 nm) Termination->Readout Analysis 6. Data Analysis (IC50 Calculation) Readout->Analysis

Fig 2. Step-by-step high-throughput enzymatic assay workflow for validating PTP1B inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 25 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Expert Insight: Dithiothreitol (DTT) is absolutely critical to maintain the active site cysteine (Cys215) in its reduced, catalytically active thiolate state. Without DTT, the enzyme rapidly oxidizes and inactivates, ruining the assay[6][7].

  • Enzyme Preparation: Dilute recombinant human PTP1B to a final well concentration of 100 nM[7].

    • Expert Insight: You must use the full-length enzyme (residues 1-400) when testing C-terminal binders like DPM-1001. Utilizing the commonly sold truncated version (residues 1-321) will eliminate the allosteric binding site, yielding false negatives[5].

  • Inhibitor Pre-incubation: Add the allosteric inhibitor at varying concentrations (10 nM to 10 µM). Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes.

    • Expert Insight: DPM-1001 requires this pre-incubation to induce its allosteric conformational change. Skipping this step will artificially inflate the apparent IC50 from 100 nM to >600 nM[5].

  • Reaction Initiation: Add pNPP to a final concentration of 5 mM to initiate the reaction[6].

  • Kinetic Readout: Monitor the absorbance at 405 nm continuously for 30 minutes using a microplate reader at 37°C[6]. Alternatively, terminate the reaction with 3 M NaOH for an endpoint read[6].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Conclusion The transition from active-site to allosteric inhibition has resurrected PTP1B as a viable therapeutic target. While Trodusquemine provided the critical proof-of-concept, DPM-1001 represents the current apex of oral bioavailability and potency. For researchers developing novel scaffolds, the benzofuran sulfonamides offer a highly tractable alternative. By utilizing full-length PTP1B assays and respecting the time-dependent nature of allosteric conformational changes, laboratories can accurately benchmark new compounds against these established standards.

References

  • Title: Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - MDPI Source: mdpi.com URL: [Link]

  • Title: Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential Source: iiarjournals.org URL: [Link]

  • Title: The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One Source: plos.org URL: [Link]

  • Title: Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC Source: nih.gov URL: [Link]

  • Title: CYC31, A Natural Bromophenol PTP1B Inhibitor, Activates Insulin Signaling and Improves Long Chain-Fatty Acid Oxidation in C2C12 Myotubes - MDPI Source: mdpi.com URL: [Link]

  • Title: Rapid Identification of Flavonoid Constituents Directly from PTP1B Inhibitive Extract of Raspberry (Rubus idaeus L.) Leaves by HPLC–ESI–QTOF–MS-MS - PMC Source: nih.gov URL: [Link]

Comparative

Confirming PTP1B-IN-18K Target Engagement in Cells: A Comparative Methodological Guide

Introduction Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated therapeutic target for metabolic syndromes (such as Type 2 Diabetes and obesity) and various oncogenic pathways 1. As a primary negative regulato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated therapeutic target for metabolic syndromes (such as Type 2 Diabetes and obesity) and various oncogenic pathways 1. As a primary negative regulator of the insulin and leptin signaling cascades, PTP1B dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), dampening cellular responsiveness to these hormones 23. However, targeting PTP1B has historically been a drug development bottleneck. The highly conserved, positively charged catalytic pocket requires highly polar orthosteric inhibitors, which universally suffer from poor cell permeability and lack of in vivo efficacy 45.

The emergence of non-competitive and allosteric inhibitors, such as the novel compound PTP1B-IN-18K, has revitalized the field 67. However, proving that these lipophilic compounds physically engage their target inside a living cell—rather than merely producing phenotypic artifacts—requires a rigorous, self-validating experimental framework. This guide outlines the causality-driven protocols required to confirm PTP1B-IN-18K target engagement, benchmarking it against legacy alternatives.

Comparative Landscape of PTP1B Inhibitors

Before designing target engagement assays, it is critical to understand the mechanistic differences between PTP1B-IN-18K and historical alternatives. Biochemical IC50 values often fail to translate into cellular efficacy due to membrane barriers or off-target protein aggregation.

Table 1: Performance Comparison of PTP1B Inhibitors

InhibitorMechanism of ActionBiochemical IC50Cellular PermeabilitySelectivity & Known Off-Targets
PTP1B-IN-18K Non-competitivePotent (Sub-μM)HighHigh selectivity for PTP1B 67.
Trodusquemine (MSI-1436) Allosteric (C-terminus)~1.0 μMModerate/HighHigh; avoids off-target active-site binding 85.
Ertiprotafib Non-competitive (Destabilizer)1.6 - 29 μMHighPoor; induces protein aggregation, inhibits IKK-β and PPAR [[9]]() 10 [[11]]().
Suramin Competitive (Active Site)~1.5 - 20 μMLow (Highly charged)Poor; broadly inhibits other PTPs (e.g., Cdc25A, YopH) 1213.

The Logic of Target Engagement Validation

To establish true target engagement, an experimental protocol must definitively answer two distinct questions:

  • Physical Binding: Does the drug bind the target protein in the complex intracellular milieu?

  • Functional Modulation: Does this binding event translate to the expected downstream signaling cascade?

Relying solely on downstream signaling is dangerous; compounds like Ertiprotafib alter signaling through off-target kinase inhibition (e.g., IKK-β) rather than specific PTP1B modulation 11. Conversely, relying solely on physical binding ignores whether the binding is functionally inhibitory. Therefore, a dual-assay approach combining the Cellular Thermal Shift Assay (CETSA) 14 with Phospho-IRβ/Akt Western blotting provides a self-validating system.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates Inhibitor PTP1B-IN-18K Inhibitor->PTP1B Inhibits PI3K PI3K / Akt Pathway IRS1->PI3K Metabolism Glucose Uptake & Metabolism PI3K->Metabolism

Figure 1: PTP1B-mediated regulation of the Insulin Receptor (IR) signaling cascade.

Experimental Protocols for Target Engagement

Target_Engagement_Workflow Step1 Step 1: Physical Binding Cellular Thermal Shift Assay (CETSA) Step2 Step 2: Pathway Modulation p-IRβ / p-Akt Western Blotting Step1->Step2 Step3 Step 3: Functional Outcome Glucose Uptake Assay Step2->Step3

Figure 2: Cellular target engagement validation workflow for PTP1B inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ) [[14]](). Because PTP1B-IN-18K is a non-competitive inhibitor, it does not rely on active-site displacement, making CETSA the gold standard to prove direct physical engagement in intact cells without relying on enzymatic readouts. Notably, legacy drugs like Ertiprotafib atypically decrease PTP1B Tm​ by inducing aggregation 910, making CETSA an excellent discriminator of true stabilization versus artifactual destabilization.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HepG2 or Huh7 cells to 80% confluency. Treat cells with vehicle (0.1% DMSO) or PTP1B-IN-18K (e.g., 1 μM, 5 μM, 10 μM) for 1–2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes (50 μL per tube).

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells without denaturing the stabilized proteins.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and immunoblot for PTP1B.

  • Data Analysis: Plot the band intensities against temperature to calculate the Tm​ shift ( ΔTm​ ). A positive ΔTm​ confirms direct intracellular binding.

Protocol 2: Functional Target Engagement (Insulin Receptor Phosphorylation)

Causality & Rationale: PTP1B directly dephosphorylates the activation loop of the Insulin Receptor β subunit (IR β ) 2. If PTP1B-IN-18K successfully engages and inhibits PTP1B in vivo, the basal and insulin-stimulated phosphorylation levels of IR β and its downstream effector, Akt, must proportionally increase.

Step-by-Step Methodology:

  • Starvation: Serum-starve HepG2 cells for 16 hours to reduce basal kinase activity and establish a clean signaling baseline.

  • Inhibitor Pre-treatment: Treat cells with PTP1B-IN-18K (1–10 μM) or a positive control (e.g., Trodusquemine) for 2 hours.

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of insulin (e.g., 10 nM) for 10 minutes. Note: A sub-maximal dose is critical to avoid saturating the receptors, which would mask the sensitizing effect of the PTP1B inhibitor.

  • Harvest & Lysis: Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer containing robust phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

  • Immunoblotting: Perform Western blot analysis probing for p-IR β (Tyr1150/1151), total IR β , p-Akt (Ser473), and total Akt.

  • Quantification: Normalize the phospho-signals to their respective total protein levels. Successful functional target engagement is validated by a statistically significant, dose-dependent increase in the p-IR β /IR β and p-Akt/Akt ratios compared to the vehicle control.

Conclusion

Confirming the target engagement of novel compounds like PTP1B-IN-18K requires moving beyond biochemical assays. By pairing the thermodynamic proof of CETSA with the functional proof of downstream signaling modulation, researchers can confidently validate non-competitive PTP1B inhibitors while avoiding the off-target pitfalls that plagued earlier drug candidates.

Sources

Validation

Validating Allosteric Specificity: A Comprehensive Guide to PTP1B-IN-18K Evaluation Using Knockout and Knockdown Models

The Mechanistic Imperative: Why Target PTP1B Allosterically? Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling cascades.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative: Why Target PTP1B Allosterically?

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B dampens metabolic responses, making its inhibition a highly sought-after therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) and obesity[1].

Historically, drug development in this space has stalled due to a critical structural bottleneck: the closely related T-cell protein tyrosine phosphatase (TCPTP) shares 72% sequence identity with PTP1B's catalytic active site[2]. Traditional competitive inhibitors (e.g., CX08005) often cross-react with TCPTP, leading to severe systemic toxicity and immunosuppression.

PTP1B-IN-18K (Compound 18K) represents a paradigm shift. Unlike traditional catalytic inhibitors, 18K adopts a U-shaped conformation to bind exclusively to the allosteric site of PTP1B, achieving a potent IC50 of 0.25 µM while bypassing the conserved catalytic pocket[3]. However, to definitively prove that 18K's metabolic benefits are driven by on-target allosteric inhibition rather than off-target noise, researchers must validate the compound using rigorous genetic ablation models[4].

Mechanism of PTP1B-IN-18K restoring insulin and leptin signaling via allosteric inhibition.

The Self-Validating Logic of Genetic Models

Every robust pharmacological protocol must be a self-validating system. To prove 18K's specificity, chemical inhibition must be cross-examined against genetic ablation. The logic is binary and irrefutable: If 18K exerts its effects solely through PTP1B, administering the drug in a PTP1B-null system should yield zero additive effect. If 18K increases insulin signaling in a PTP1B Knockout (KO) model, it is hitting an off-target protein (such as TCPTP).

Self-validating experimental logic for confirming PTP1B-IN-18K on-target specificity.

Model Comparison: Knockdown vs. Knockout

When designing your validation pipeline, choosing between transient knockdown and permanent knockout dictates the scope of your findings.

FeatureIn Vitro Knockdown (siRNA/shRNA)In Vivo Knockout (CRISPR/Cre-loxP)
Primary Application Rapid screening of intracellular signaling (p-IR, p-Akt).Systemic metabolic phenotyping (Glucose/Insulin tolerance).
Target Efficiency 70–90% reduction (residual PTP1B remains).100% ablation (complete absence of target).
Throughput High (Multi-well plate formats).Low (Requires animal breeding and long-term diets).
Causality Strength Moderate (Residual enzyme can mask true null-phenotypes).Absolute (Gold standard for proving on-target specificity).
Cost & Time Low cost, 3–5 days per assay.High cost, 3–6 months per cohort.

Experimental Workflows: Establishing Causality

Protocol A: In Vitro siRNA Knockdown & Signaling Assay (HepG2 Cells)

This protocol isolates the direct intracellular effect of 18K on the insulin signaling cascade.

  • Transfection & Seeding: Seed HepG2 cells at 70% confluency. Transfect with 50 nM PTP1B-specific siRNA or a scrambled non-targeting control using a lipid-based reagent for 48 hours.

    • Causality Checkpoint: The scrambled siRNA control is non-negotiable. It ensures that the lipid reagent and cellular RNAi machinery activation do not independently alter baseline insulin sensitivity.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 12 hours.

    • Causality Checkpoint: Serum starvation eliminates basal growth factor noise from the media, ensuring that any measured receptor phosphorylation is strictly due to your controlled insulin spike.

  • Inhibitor Pre-treatment: Treat cells with 1 µM PTP1B-IN-18K or DMSO (Vehicle) for 2 hours.

  • Insulin Stimulation: Stimulate cells with 10 nM human insulin for exactly 10 minutes. Immediately lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Perform Western Blotting for p-IR (Tyr1150/1151), total IR, p-Akt (Ser473), total Akt, and PTP1B (to confirm knockdown efficiency).

Protocol B: In Vivo Knockout Validation (Metabolic Phenotyping)

Because PTP1B KO mice exhibit innate resistance to diet-induced T2DM[1], validating 18K requires careful cohort management to separate acute drug effects from chronic weight differences.

  • Cohort Assembly: Utilize age-matched, male whole-body PTP1B KO mice and Wild-Type (WT) littermates.

  • Dietary Intervention: Place both cohorts on a High-Fat Diet (HFD, 60% kcal fat) for 12 weeks.

    • Causality Checkpoint: WT mice will become obese and insulin resistant. KO mice will remain relatively lean and insulin sensitive. To ensure 18K's effects aren't skewed by body weight, acute signaling assays (tissue collection 30 mins post-injection) are prioritized over long-term weight loss metrics.

  • Drug Administration: Administer PTP1B-IN-18K (10 mg/kg, IP) or vehicle control.

  • Insulin Tolerance Test (ITT): Fast mice for 4 hours. Inject insulin (0.75 U/kg, IP). Measure blood glucose via tail vein at 0, 15, 30, 60, and 120 minutes.

Quantitative Benchmarks & Data Interpretation

To objectively validate PTP1B-IN-18K, your experimental outputs must align with the following self-validating matrix. If 18K is a true, specific allosteric inhibitor, it will mimic the KO phenotype in WT models, but will be biologically silent in KO models.

Experimental GroupExpected p-IR Levels (In Vitro)Expected ITT AUC (In Vivo)Interpretation of 18K Action
WT + Vehicle Baseline (1.0x)High (Insulin Resistant)Normal disease state.
WT + 18K Elevated (~2.5x) Low (Insulin Sensitive) 18K successfully inhibits PTP1B.
KO + Vehicle Elevated (~2.8x)Low (Insulin Sensitive)Genetic ablation mimics drug effect.
KO + 18K Elevated (~2.8x) Low (Insulin Sensitive) Validation Success: No additive effect proves 18K does not hit off-target kinases/phosphatases.

Note: If KO + 18K results in a further increase in p-IR (>3.5x) or further drops ITT AUC, the compound has failed the specificity test and is likely inhibiting TCPTP or another regulatory phosphatase.

References

  • Structural Models of 18K-PTP1B and 18K-TCPTP Complexes ResearchGate URL
  • PMC (National Institutes of Health)
  • Human Protein Tyrosine Phosphatase 1B (PTP1B)
  • Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site ACS Publications URL

Sources

Comparative

A Researcher's Guide to Specificity: Assessing PTP1B-IN-18K's Selectivity for PTP1B Over TCPTP

In the intricate world of cellular signaling, protein tyrosine phosphatases (PTPs) act as essential counterweights to protein tyrosine kinases, meticulously controlling the phosphorylation state of key proteins. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular signaling, protein tyrosine phosphatases (PTPs) act as essential counterweights to protein tyrosine kinases, meticulously controlling the phosphorylation state of key proteins. Among these, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator and a high-value therapeutic target. Located on the cytoplasmic face of the endoplasmic reticulum, PTP1B is a primary negative regulator of the insulin and leptin signaling pathways.[1][2][3] Its overexpression or heightened activity is linked to insulin resistance, type 2 diabetes, and obesity.[4][5][6] Consequently, the development of potent and specific PTP1B inhibitors is a major goal in drug discovery.[2][3]

The primary challenge in this endeavor is achieving selectivity, particularly against the most closely related homolog, T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2. PTP1B and TCPTP share approximately 72-74% sequence identity in their catalytic domains, making the design of specific inhibitors a formidable task.[7][8][9] Off-target inhibition of TCPTP could lead to unintended consequences, as TCPTP plays crucial, non-redundant roles in immune regulation, cytokine signaling, and cell cycle control.[5][10][11]

This guide provides an in-depth assessment of the specificity of PTP1B-IN-18K, a novel benzoylsulfonamide-based PTP1B inhibitor. We will delve into the experimental data that defines its inhibitory profile, present the methodologies required to validate these findings, and explain the structural rationale for its selectivity for PTP1B over TCPTP.

The Sibling Phosphatases: PTP1B and TCPTP

While structurally similar, PTP1B and TCPTP have distinct physiological roles dictated by their subcellular localization and substrate preferences. PTP1B primarily attenuates metabolic signals by dephosphorylating the activated insulin receptor and its substrates (IRS-1), as well as JAK2 in the leptin pathway.[1][7][12] TCPTP, which exists in two splice variants, a 48 kDa ER-associated form and a 45 kDa nuclear form, regulates a broader range of cellular processes.[10] It is known to dephosphorylate key signaling molecules like STAT1 and STAT3, thereby modulating inflammatory and immune responses.[11][13]

Despite these distinct roles, their catalytic domains are highly conserved, presenting a significant hurdle for selective drug design.[7][8]

cluster_PTP1B PTP1B-Regulated Pathways cluster_TCPTP TCPTP-Regulated Pathways Insulin Insulin IR Insulin Receptor (pY) Insulin->IR Leptin Leptin JAK2 JAK2 (pY) Leptin->JAK2 PTP1B PTP1B IR->PTP1B Inhibition Metabolic Metabolic Response (Glucose Uptake) IR->Metabolic JAK2->PTP1B Inhibition Cytokines Cytokines (e.g., IFN-γ) STATs STAT1/STAT3 (pY) Cytokines->STATs TCPTP TCPTP STATs->TCPTP Inhibition Immune Immune Response (Gene Transcription) STATs->Immune

Caption: Key signaling pathways regulated by PTP1B and TCPTP.

Quantitative Assessment of PTP1B-IN-18K Specificity

PTP1B-IN-18K (also referred to as compound 18K) has been identified as a potent inhibitor of PTP1B. Its selectivity is best understood by comparing its half-maximal inhibitory concentration (IC50) against both PTP1B and TCPTP.

CompoundTargetIC50 (µM)Selectivity (TCPTP IC50 / PTP1B IC50)
PTP1B-IN-18K PTP1B0.25\multirow{2}{*}{~5-fold }
TCPTP1.24

Data sourced from Zhang, et al.[14]

The data clearly indicates that PTP1B-IN-18K is approximately 5-fold more potent against PTP1B than TCPTP. While not absolutely specific, this represents a significant and useful window of selectivity for a research tool. This selectivity is attributed to subtle differences in the enzyme active sites. Structural modeling suggests that a key interaction with residue Phe280 in PTP1B is absent in TCPTP, where this residue is replaced by Cys278, thus reducing the inhibitor's binding affinity.[14]

Experimental Protocols for Validating Inhibitor Specificity

To ensure scientific rigor, the specificity of an inhibitor must be validated through robust experimental methods. We describe two essential, complementary assays: an in vitro enzymatic assay to determine potency and a cell-based target engagement assay to confirm interaction in a physiological context.

In Vitro Phosphatase Inhibition Assay

This assay directly measures the ability of PTP1B-IN-18K to inhibit the enzymatic activity of purified PTP1B and TCPTP. The principle is based on the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) that can be quantified spectrophotometrically at 405 nm.[4][15][16]

cluster_workflow In Vitro IC50 Determination Workflow A 1. Prepare Reagents - PTP1B/TCPTP Enzyme - pNPP Substrate - PTP1B-IN-18K Dilutions B 2. Assay Plate Setup - Add Buffer - Add Inhibitor (serial dilutions) - Add Enzyme A->B C 3. Pre-incubation Allow inhibitor-enzyme binding (e.g., 15 min at RT) B->C D 4. Initiate Reaction Add pNPP substrate C->D E 5. Kinetic Reading Measure Absorbance at 405 nm over time (e.g., 30 min) D->E F 6. Data Analysis - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] - Determine IC50 E->F

Caption: Workflow for the in vitro phosphatase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Citrate (pH 6.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. The DTT is crucial as it prevents the oxidative inactivation of the catalytic cysteine residue in the PTP active site.

    • Enzyme Solutions: Dilute purified recombinant human PTP1B and TCPTP to a 2X final concentration (e.g., 50 nM) in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure linear reaction kinetics.[15]

    • Substrate Solution: Prepare a 2X solution of pNPP in Assay Buffer. A concentration at or near the Michaelis-Menten constant (Km) for each enzyme is recommended for competitive inhibitor studies (Km for PTP1B is ~0.7-1.3 mM).[17]

    • Inhibitor Dilutions: Perform a serial dilution of PTP1B-IN-18K in Assay Buffer to create a range of 10X concentrations. A top concentration of 100 µM with 10-12 dilution points is typical.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate PTP1B-IN-18K dilution to the test wells. Add 10 µL of buffer with DMSO for "no inhibitor" controls.

    • Add 20 µL of the 2X enzyme solution (PTP1B or TCPTP) to the appropriate wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the 2X pNPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the data by setting the average velocity of the "no inhibitor" control wells to 100% activity and the "no enzyme" wells to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

While an in vitro assay confirms direct enzymatic inhibition, it doesn't prove the compound can enter a cell and bind to its target in the complex cellular milieu. CETSA is a powerful technique to verify this target engagement.[18][19] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability, causing it to denature and aggregate at a higher temperature.[20]

cluster_workflow Isothermal Dose-Response CETSA Workflow A 1. Cell Culture & Treatment Treat intact cells with a range of PTP1B-IN-18K concentrations B 2. Heat Shock Heat treated cells at a single, optimized temperature (e.g., 52°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins B->C D 4. Separate Fractions Centrifuge to separate soluble (stabilized) from aggregated (denatured) proteins C->D E 5. Protein Detection Quantify soluble PTP1B and TCPTP in the supernatant via Western Blot or other methods D->E F 6. Data Analysis Plot soluble protein amount vs. [Inhibitor] to generate a 'melting curve' E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells known to express both PTP1B and TCPTP (e.g., HEK293, HepG2) to near confluency.

    • Treat the cells with a serial dilution of PTP1B-IN-18K (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a single, predetermined temperature in a PCR machine for 3 minutes, followed by a cooling step to room temperature. This temperature is critical and must be optimized beforehand to be on the slope of the protein's natural melting curve.

    • Include an unheated control aliquot for each treatment condition.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This process is crucial as it avoids the use of detergents that could disrupt the native protein-ligand interaction.

    • Separate the soluble protein fraction from the precipitated (denatured) protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PTP1B and, in parallel, soluble TCPTP in each sample using a quantitative protein detection method like Western Blotting or an immunoassay like AlphaScreen.[20]

    • For Western Blot analysis, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies for PTP1B and TCPTP. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

    • Quantify the band intensities. The amount of soluble protein at each inhibitor concentration is then plotted to generate a dose-response curve, from which a cellular EC50 (effective concentration for 50% stabilization) can be derived. Comparing the EC50 values for PTP1B and TCPTP provides a direct measure of target engagement selectivity within the cell.

Conclusion: A Selective Tool for PTP1B Research

The combined evidence from in vitro enzymatic assays and cellular target engagement studies provides a clear and robust assessment of PTP1B-IN-18K's specificity. The quantitative data reveals a consistent ~5-fold selectivity for PTP1B over its closest homolog, TCPTP.[14] This preference is rooted in specific structural differences between the two phosphatases.

While not an absolutely specific inhibitor, PTP1B-IN-18K possesses a significant selectivity window that makes it a valuable chemical probe for investigating the physiological and pathological roles of PTP1B. Researchers using this compound should remain mindful of the potential for off-target effects on TCPTP, particularly at higher concentrations, and should incorporate appropriate controls to validate their findings. Ultimately, the rigorous characterization of inhibitors like PTP1B-IN-18K is a critical step forward in the quest for novel therapeutics targeting metabolic diseases.

References

  • PTPN1 - Wikipedia. Wikipedia. [Link]

  • Al-Omary, F. A. M., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Hill, B. G., & Glyn, J. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology. [Link]

  • González-Alves, M. P., et al. (2024). Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. The FEBS Journal. [Link]

  • Sino Biological. PTP1B General Information. Sino Biological. [Link]

  • Zhang, Z., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]

  • Owen, D. R., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Reinecke, M., et al. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. SLAS. [Link]

  • Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • Singh, J.P., et al. (2021). 7F5N: Crystal structure of TCPTP catalytic domain. RCSB PDB. [Link]

  • Ghafouri-Fard, S., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. MDPI. [Link]

  • Zhang, Y., et al. (2014). Structural Models of 18K-PTP1B and 18K-TCPTP Complexes. ResearchGate. [Link]

  • Singh, J. P., et al. (2021). Crystal Structure of TCPTP Unravels an Allosteric Regulatory Role of Helix α7 in Phosphatase Activity. Biochemistry. [Link]

  • Flint, A. J., et al. (1997). Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases. PNAS. [Link]

  • Tiganis, T. (2005). Protein tyrosine phosphatase function: the substrate perspective. Biochemical Journal. [Link]

  • National Center for Biotechnology Information. Gene Result PTPN2 protein tyrosine phosphatase non-receptor type 2. NCBI. [Link]

  • Wiśniewski, K., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences. [Link]

  • Li, J., et al. (2022). PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review. MDPI. [Link]

  • Cosmo Bio Co., Ltd. PTP1B Activity Assay Kit. Cosmo Bio. [Link]

  • Mattila, E., et al. (2008). The protein tyrosine phosphatase TCPTP controls VEGFR2 signalling. The EMBO Journal. [Link]

  • Patsnap. (2024). What are PTP1B inhibitors and how do they work? Patsnap Synapse. [Link]

  • Ene, A. C., et al. (2015). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of Intercultural Ethnopharmacology. [Link]

  • Sławińska-Brych, A., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H). Pharmaceuticals. [Link]

  • Yang, G., et al. (2024). Mapping of PTP1B, TCPTP, SHP2, and Putative Substrates Reveals Novel Networks in Glomerular Podocytes. Function. [Link]

  • Bjørbaek, C., et al. (2005). Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling. Biochemical Journal. [Link]

  • Sekhar Reddy, M.V.V.V., et al. (2012). Small Molecule Inhibitors of PTP1B and TCPTP. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Yassin, G. A., et al. (2023). Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B and TCPTP. Frontiers in Immunology. [Link]

  • Heinonen, K. M., et al. (2006). Protein tyrosine phosphatases PTP-1B and TC-PTP play nonredundant roles in macrophage development and IFN-γ signaling. The Journal of Immunology. [Link]

  • Keedy, D. A., et al. (2018). Biophysical Rationale for the Selective Inhibition of PTP1B over TCPTP by Nonpolar Terpenoids. Biochemistry. [Link]

  • BioAssay Systems. (2005). Km for Full Length and Truncated PTP1b and IC50 Determination for Sodium Vanadate. BioAssay Systems. [Link]

  • Liu, D., et al. (2021). A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling. MDPI. [Link]

  • Li, S., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLOS One. [Link]

  • Ghafouri-Fard, S., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences. [Link]

  • Wiśniewski, K., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. [Link]

Sources

Comparative

Structural Analysis and Comparative Efficacy of PTP1B-IN-18K: A Paradigm Shift in Allosteric PTP1B Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: Overcoming the "Phosphatase Problem" Protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: Overcoming the "Phosphatase Problem"

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity due to its role as a master negative regulator of insulin and leptin signaling pathways. However, as an Application Scientist in drug discovery, I frequently encounter the field's primary bottleneck: the "phosphatase problem."

Historically, active-site PTP1B inhibitors required highly charged, phosphate-mimicking moieties (such as phosphonates or carboxylates) to bind the catalytic pocket. These highly polar structures inherently suffer from poor membrane permeability and negligible oral bioavailability[1].

Compound 18K (PTP1B-IN-18K) —chemically identified as 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide—represents a structural breakthrough. By utilizing a non-carboxylate benzoylsulfonamide scaffold, 18K bypasses the active site entirely, functioning as a potent, non-competitive allosteric inhibitor[2]. This structural shift not only guarantees high selectivity against other phosphatases (like TCPTP) but also achieves exceptional oral absorption and in vivo efficacy[3].

Structural & Mechanistic Analysis of PTP1B-IN-18K

Unlike competitive inhibitors that block the catalytic cysteine (Cys215), PTP1B-IN-18K binds to a distinct allosteric pocket, stabilizing the enzyme in an inactive conformation.

Molecular Conformation and Binding Dynamics

Molecular dynamics (MD) simulations and structural alignments reveal that 18K adopts a highly specific U-shaped conformation within the allosteric site[4].

  • Key Interactions: The binding is driven by the formation of a critical hydrogen bond and a salt bridge centered around the benzoylsulfonamide structure[4].

  • Kinetic Impact: Because it does not compete with the substrate, 18K decreases the maximum reaction velocity ( Vmax​ ) of PTP1B without altering its binding affinity ( Km​ ) for the substrate, yielding an impressive IC50​ of 0.25 µM[2].

Signaling Pathway Visualization

The diagram below illustrates how the allosteric inhibition of PTP1B by 18K prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby restoring the PI3K/AKT signaling cascade necessary for glucose homeostasis.

SignalingPathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Tyrosine Phosphorylation PI3K PI3K / AKT Cascade IRS1->PI3K Glucose Glucose Uptake & Homeostasis PI3K->Glucose PTP1B PTP1B (Active State) PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Comp18K PTP1B-IN-18K (Allosteric Inhibitor) Comp18K->PTP1B Allosteric Binding (U-Shape Conformation)

Fig 1: Mechanism of action for PTP1B-IN-18K restoring insulin sensitivity via allosteric inhibition.

Comparative Performance Analysis

To objectively evaluate PTP1B-IN-18K, we must benchmark it against historical and contemporary alternatives in the PTP1B inhibitor landscape. The data below synthesizes structural strategy, potency, and clinical viability.

InhibitorBinding ModeIC₅₀ (µM)Chemical ScaffoldDevelopment Status & Pharmacological Notes
PTP1B-IN-18K Allosteric (Non-competitive)0.25 [2]BenzoylsulfonamidePreclinical: High oral bioavailability ( Cmax​ = 45.5 µM in mice); no observed side effects in db/db models[3].
JTT-551 Mixed-type0.22[5]Thiazole derivativeClinical Trials: Improved glucose metabolism; highly selective against TCPTP, but mixed inhibition limits pure structural targeting[5].
CX08005 Active Site (Competitive)0.78[6]Synthetic small moleculePreclinical: Effective in DIO mice, but competitive nature requires high localized concentrations to outcompete native substrates[6].
Trodusquemine Allosteric (C-terminus)1.00[7]Spermine derivativeDiscontinued: Reversible and selective, but parenteral administration requirement and poor oral bioavailability halted clinical progress[8].
Ertiprotafib Active Site (Competitive)~1.0 - 3.0Monocarboxylic acidDiscontinued (Phase II): Dual PPAR agonist activity caused off-target effects; highly charged nature limited cellular efficacy[8].

Key Takeaway: PTP1B-IN-18K achieves the sub-micromolar potency of active-site inhibitors (like JTT-551) while maintaining the superior selectivity and oral bioavailability inherent to uncharged allosteric modulators.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, any laboratory evaluating PTP1B-IN-18K must utilize self-validating assay systems. Below are the optimized protocols for kinetic and structural validation.

Protocol A: In Vitro Non-Competitive Kinetic Assay (pNPP)

Causality Check: To definitively prove allosteric binding, we must observe a reduction in Vmax​ without a shift in Km​ . A competitive inhibitor would show the inverse.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.05% BSA. Note: DTT is critical to keep the catalytic Cys215 in a reduced, active state.

  • Enzyme-Inhibitor Pre-incubation: Incubate 50 ng of recombinant human PTP1B with varying concentrations of 18K (0.01 µM to 10 µM in DMSO) for 30 minutes at 25°C. Keep final DMSO concentration below 5% to prevent enzyme denaturation[9].

  • Reaction Initiation: Add the chromogenic substrate p-nitrophenyl phosphate (pNPP) at varying concentrations ranging from 0.5x to 5x of its established Km​ (approx. 0.7 mM)[9].

  • Kinetic Measurement: Continuously monitor the absorbance at 405 nm for 30 minutes using a microplate reader to quantify the production of p-nitrophenol.

  • Data Validation: Plot the initial velocities using a Lineweaver-Burk plot. Intersecting lines on the x-axis confirm pure non-competitive inhibition, validating the allosteric nature of 18K.

Protocol B: Molecular Dynamics (MD) Structural Validation

Causality Check: Because 18K is a novel scaffold, static docking is insufficient. MD simulations are required to validate the temporal stability of the U-shaped conformation and the salt-bridge interactions in an aqueous environment[4].

MDWorkflow S1 1. Molecular Alignment (SUPERPOSE software) S2 2. Solvation & Neutralization (Explicit TIP3P water box, ions) S1->S2 S3 3. Energy Minimization (Steepest descent & Conjugate gradient) S2->S3 S4 4. MD Simulation (Production Run) (NPT ensemble, 300K, 1 atm) S3->S4 S5 5. Trajectory Analysis (RMSD, H-bond & Salt bridge stability) S4->S5

Fig 2: Step-by-step computational workflow for validating the 18K-PTP1B allosteric binding model.

  • Molecular Alignment: Use SUPERPOSE software to align the 18K structure with a known allosteric inhibitor from an existing PTP1B X-ray crystal structure[4].

  • System Preparation: Solvate the aligned complex in an explicit TIP3P water box. Add Na⁺/Cl⁻ counter-ions to neutralize the system and mimic physiological ionic strength.

  • Minimization: Execute 5,000 steps of steepest descent followed by conjugate gradient minimization to resolve steric clashes introduced during alignment.

  • Production Run: Heat the system gradually to 300K and run a 50 ns production simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature).

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable RMSD plateau, combined with persistent hydrogen bonding around the benzoylsulfonamide moiety, validates the structural model of the 18K-PTP1B complex[4].

Conclusion

PTP1B-IN-18K successfully bridges the gap between high biochemical potency and necessary pharmacokinetic viability. By exploiting the allosteric site with a lipophilic benzoylsulfonamide scaffold, it avoids the bioavailability pitfalls of older active-site competitors like Ertiprotafib, while matching the efficacy of clinical-stage compounds like JTT-551. For researchers developing anti-diabetic therapeutics, 18K serves as both a promising lead compound and a vital pharmacological tool for probing allosteric PTP1B regulation.

Sources

Safety & Regulatory Compliance

Safety

PTP1B-IN-18K proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of PTP1B-IN-18K Executive Summary PTP1B-IN-18K (also known as GLXC-21047) is a potent, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Safety, and Disposal of PTP1B-IN-18K

Executive Summary PTP1B-IN-18K (also known as GLXC-21047) is a potent, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. Because PTP1B functions as a critical negative regulator of the insulin and leptin signaling pathways—specifically by dephosphorylating JAK2 and the activated insulin receptor[2],[3]—accidental exposure to this compound can theoretically disrupt metabolic homeostasis. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe operational handling and environmental disposal of PTP1B-IN-18K.

Chemical Profile & Hazard Causality

To design an effective safety and disposal protocol, we must first analyze the physicochemical properties of PTP1B-IN-18K. As a Senior Application Scientist, I emphasize that the chemical structure of a compound dictates its logistical safety. The molecule features a highly lipophilic biphenyl group, a thioether, and a sulfonamide moiety[4].

Table 1: Physicochemical Properties & Waste Stream Implications

PropertyValue / StructureOperational & Disposal Implication
Molecular Formula C25H27NO3S2[4]Contains sulfur (S) and nitrogen (N). Incineration will generate toxic SOx and NOx gases; requires specialized exhaust scrubbers.
Molecular Weight 453.6 g/mol [4]Standard powder handling; however, fine dust generation must be strictly avoided to prevent inhalation.
Target Mechanism PTP1B Inhibitor[1]Biologically active. Modulates JAK2/STAT3 and insulin receptor pathways[5]. Requires biohazard-level containment for waste.
Solubility Profile High in DMSO/OrganicsLiquid waste must be segregated into non-halogenated organic streams. Carrier solvents drastically increase skin permeability.

Operational Handling & PPE Protocol

Causality-Driven Safety: The lipophilicity of the biphenyl group means that if PTP1B-IN-18K is dissolved in a penetrating solvent like DMSO, it can rapidly bypass the skin barrier, potentially causing localized or systemic enzyme inhibition[2].

Step-by-Step Handling Protocol:

  • Preparation: Conduct all weighing and stock solution preparation inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized powders.

  • PPE Selection: Wear double-layered nitrile gloves. Self-Validation Check: Do not use latex. Organic carrier solvents (like DMSO or Acetonitrile) will rapidly degrade latex, carrying the dissolved inhibitor directly through the glove to your skin.

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar. The powder can carry a static charge, leading to sudden aerosolization when transferring the compound to a storage vial.

  • Decontamination: After handling, wipe down all spatulas and analytical balances with a 70% Isopropanol solution, followed by a standard soap and water wash.

Comprehensive Disposal Procedures

Because PTP1B-IN-18K contains two sulfur atoms and one nitrogen atom per molecule[4], improper disposal (e.g., standard municipal incineration or landfilling) will result in the release of sulfur oxides (SOx) and nitrogen oxides (NOx)—highly regulated environmental pollutants.

3.1 Liquid Waste (Stock Solutions in DMSO/MeOH)

  • Segregation: Pour liquid waste into a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste (e.g., DCM, Chloroform) as this needlessly increases disposal costs and complicates the incineration chemistry.

  • Labeling: Explicitly list "PTP1B-IN-18K (C25H27NO3S2)" and the specific carrier solvent on the hazardous waste log.

  • Storage: Store the waste carboy in a secondary containment tray within a cool, well-ventilated flammable storage cabinet until EHS collection.

3.2 Solid Waste (Powders & Contaminated Consumables)

  • Containment: Place all empty vials, contaminated pipette tips, and weighing boats into a puncture-resistant, sealable plastic bag.

  • Double-Bagging: Place the sealed bag into a secondary biohazard or chemical waste bin.

  • Incineration Requirement: Transfer the solid waste to an Environmental Health and Safety (EHS) approved facility. Self-Validation Check: Ensure your waste management provider utilizes high-temperature incineration (typically >1000°C) equipped with alkaline scrubbers to neutralize the SOx and NOx combustion byproducts.

Spill Containment & Remediation Workflow

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don fresh PPE (N95 respirator if dry powder is airborne, double nitrile gloves, and chemical safety goggles).

  • Contain (Solid Spill): Do not sweep dry powder, as this generates inhalable dust. Cover the spill with damp absorbent paper towels to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

  • Contain (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Clean: Wash the spill surface with a laboratory detergent solution, followed by water, to remove any lingering lipophilic residue. Dispose of all cleanup materials as solid chemical waste.

Waste Segregation & Disposal Workflow

G Start PTP1B-IN-18K Waste Generated Decision Waste State? Start->Decision Solid Solid Powder / Contaminated PPE Decision->Solid Solid Waste Liquid Liquid Solution (e.g., DMSO, MeOH) Decision->Liquid Liquid Waste SolidContainer Double-bagged Biohazard/Chem Bin Solid->SolidContainer LiquidContainer Halogen-Free Organic Waste Jug Liquid->LiquidContainer Incineration High-Temp Incineration (Requires SOx/NOx Scrubbers) SolidContainer->Incineration LiquidContainer->Incineration

Workflow for PTP1B-IN-18K waste segregation and required incineration protocols.

References

  • Title: Ptp1B-IN-18K | C25H27NO3S2 | CID 140288307 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protein tyrosine phosphatase 1B (PTP1B) and obesity Source: PubMed - National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Protein Tyrosine Phosphatases in Hypothalamic Insulin and Leptin Signaling Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Handling

Personal protective equipment for handling PTP1B-IN-18K

Title: Comprehensive Safety and Operational Guide for Handling PTP1B-IN-18K As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling PTP1B-IN-18K

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling PTP1B-IN-18K. This document bridges the gap between theoretical pharmacology and practical laboratory safety, ensuring that your experimental workflows are both scientifically rigorous and operationally secure.

Executive Summary & Chemical Profile

PTP1B-IN-18K (also known as GLXC-21047) is a highly potent, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. PTP1B functions as a critical negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1)[3][4]. By locking PTP1B in an open, inactive conformation via allosteric blockade[5], PTP1B-IN-18K sustains the active, phosphorylated state of these receptors.

The Safety Imperative: Because of its profound impact on cellular metabolic homeostasis, accidental systemic exposure to PTP1B-IN-18K—particularly percutaneous absorption when dissolved in organic solvents—can theoretically induce unintended metabolic shifts, such as localized hypoglycemic-like cellular responses[4]. Stringent handling protocols are not just regulatory formalities; they are biological necessities.

Quantitative Data & Operational Implications

To effectively manage risk, we must translate the compound's physicochemical properties into actionable safety parameters.

Property / ParameterQuantitative ValueOperational Implication (Causality)
Molecular Weight 453.6 g/mol [1]Low molecular weight allows for high permeability through biological membranes, especially when dissolved in penetration-enhancing solvents like DMSO.
Purity (HPLC) >98%[2]High purity and potency dictate that even minor micro-weighing errors or accidental micro-exposures lead to significant biological consequences.
Storage (Solid) 4 °C[2]The lyophilized powder must be thermally equilibrated to room temperature before opening to prevent condensation-induced hydrolysis.
Target Affinity Allosteric Site[5]Non-competitive inhibition requires precise preservation of the compound's 3D structure; freeze-thaw cycles must be strictly avoided.

Mandatory PPE & Engineering Controls

The following Personal Protective Equipment (PPE) is designed as a self-validating barrier system against the specific hazards of PTP1B-IN-18K.

PPE CategorySpecificationOperational Rationale (Causality)
Respiratory N95/FFP3 RespiratorPrevents inhalation of highly bioactive micro-particles during the weighing of the lyophilized powder if handled outside a ventilated enclosure.
Hand Protection Double Nitrile Gloves (≥0.11mm)DMSO (the standard solvent for this inhibitor) rapidly permeates single-layer nitrile, acting as a "Trojan horse" that carries the dissolved inhibitor directly into the bloodstream.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from micro-aerosols generated during vigorous vortexing or accidental pipetting splashes.
Body Protection Fluid-resistant Lab CoatMinimizes dermal exposure risk and prevents the contamination of personal clothing during assay preparation.

Operational Workflow: Reconstitution and Handling

To maintain the scientific integrity of your in vitro assays while ensuring operator safety, execute the following step-by-step methodology:

Step 1: Thermal Equilibration Remove the lyophilized PTP1B-IN-18K vial from 4 °C storage[2]. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture. Water molecules can degrade the compound's sulfonyl benzamide structure over time, compromising your IC50 data.

Step 2: Containment Weighing Transfer the vial to a certified Class II Biological Safety Cabinet (BSC) or a ductless chemical fume hood. Use an anti-static analytical balance. Causality: The powder is highly bioactive; localized exhaust prevents the inhalation of micro-aerosols generated by static repulsion during transfer.

Step 3: Solubilization Add anhydrous Dimethyl Sulfoxide (DMSO) directly to the original vial to create a 10 mM master stock. Causality: PTP1B-IN-18K is highly hydrophobic. Direct in-vial dissolution minimizes powder transfer loss and prevents unnecessary environmental exposure.

Step 4: Homogenization & Aliquoting Seal the vial and vortex gently for 10 seconds. Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes and store at -20 °C to -80 °C. Causality: Repeated freeze-thaw cycles degrade the compound, reducing its non-competitive binding affinity to the PTP1B allosteric site[5].

Spill Management & Disposal Plan

Standard sweeping or ethanol wiping is insufficient and potentially dangerous for this compound. Follow these self-validating decontamination protocols:

Scenario A: Dry Powder Spill

  • Isolate: Immediately restrict access to the spill area.

  • Suppress Aerosols: Do NOT sweep. Gently cover the spilled powder with damp absorbent paper towels. Causality: Moisture binds the fine particles (MW: 453.6 g/mol )[1], preventing them from becoming airborne and posing an inhalation risk.

  • Collect: Carefully scoop the damp towels and powder into a sealable biohazard/chemical waste bag for incineration.

  • Decontaminate: Wipe the surface with 70% ethanol, followed by a standard laboratory detergent, to remove any hydrophobic residue.

Scenario B: DMSO Solution Spill

  • Absorb: Apply an inert absorbent material (e.g., vermiculite or commercial spill pads) directly over the liquid.

  • Neutralize: Ensure you are wearing heavy-duty butyl rubber or double-nitrile gloves before touching the absorbent material. Causality: DMSO acts as a penetration enhancer. Standard gloves will fail rapidly.

  • Clean: Wash the area extensively with soapy water. Causality: Ethanol is less effective here because it can spread the DMSO-inhibitor mixture; surfactant-based soap and water effectively lift the organic solvent from the surface.

Mechanistic Visualization

The following diagram illustrates the causality behind the inhibitor's biological risk profile, demonstrating how allosteric blockade restores metabolic signaling.

PTP1B_Inhibition Insulin Insulin / Leptin Receptor Insulin Receptor (IR) Active (Phosphorylated) Insulin->Receptor Binds & Activates Signaling IRS-1 & Akt Pathway Activation Receptor->Signaling Phosphorylation Metabolism Metabolic Homeostasis (Glucose Uptake) Signaling->Metabolism Promotes PTP1B PTP1B Enzyme (Active) PTP1B->Receptor Dephosphorylates (Inhibits Pathway) Inhibitor PTP1B-IN-18K (Non-competitive) Inhibitor->PTP1B Allosteric Blockade

Fig 1: Mechanism of PTP1B-IN-18K restoring insulin signaling via non-competitive PTP1B inhibition.

References

  • [1] PubChem. "Ptp1B-IN-18K | C25H27NO3S2 | CID 140288307". National Institutes of Health. URL: [Link]

  • [3] MDPI. "Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives". URL: [Link]

  • [5] PLOS One. "Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches". URL: [Link]

  • [4] PatSnap Synapse. "What are PTP1B inhibitors and how do they work?". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP1B-IN-18K
Reactant of Route 2
Reactant of Route 2
PTP1B-IN-18K
© Copyright 2026 BenchChem. All Rights Reserved.